5-HMSiR-Hochest
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C54H57N9O3Si |
|---|---|
Poids moléculaire |
908.2 g/mol |
Nom IUPAC |
3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[2-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]ethyl]spiro[3H-2-benzofuran-1,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C54H57N9O3Si/c1-60(2)38-12-18-43-49(31-38)67(6,7)50-32-39(61(3)4)13-19-44(50)54(43)42-17-10-36(28-37(42)33-66-54)53(64)55-22-27-65-41-15-8-34(9-16-41)51-56-45-20-11-35(29-47(45)58-51)52-57-46-21-14-40(30-48(46)59-52)63-25-23-62(5)24-26-63/h8-21,28-32H,22-27,33H2,1-7H3,(H,55,64)(H,56,58)(H,57,59) |
Clé InChI |
CZWOHSPWHVHDHL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)N(C)C)[Si](C1=C9C=CC(=C1)N(C)C)(C)C)OC8 |
Origine du produit |
United States |
Foundational & Exploratory
5-HMSiR-Hoechst: A Technical Guide to a High-Performance Far-Red DNA Probe for Live-Cell Nanoscopy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-HMSiR-Hoechst is a novel, cell-permeable, far-red fluorescent DNA probe engineered for high-resolution imaging of nuclear DNA in living cells. This probe is a conjugate of the well-known DNA minor groove binder Hoechst 33258 and the spontaneously blinking fluorophore, hydroxymethyl silicon-rhodamine (HMSiR). Its unique properties, including a significant fluorescence enhancement upon DNA binding and compatibility with advanced microscopy techniques, make it an invaluable tool for studying chromatin dynamics and nuclear architecture in real-time.
Core Mechanism of Action
5-HMSiR-Hoechst's functionality is based on a sophisticated dual-quenching mechanism in its unbound state and a dramatic increase in fluorescence upon binding to DNA. In the unbound state, the fluorescence of the HMSiR fluorophore is suppressed through two mechanisms: the formation of a non-fluorescent spiroether structure and intramolecular quenching by the Hoechst moiety.[1]
Upon entering the cell nucleus, the Hoechst 33258 component of the probe specifically binds to the minor groove of double-stranded DNA, with a preference for AT-rich regions. This binding event induces a conformational change in the molecule, which disrupts both quenching mechanisms. The spiroether ring of the HMSiR opens, and the intramolecular quenching is relieved, leading to a dramatic increase in fluorescence of up to 400-fold.[1][2] This "turn-on" mechanism ensures a high signal-to-noise ratio, enabling wash-free imaging. The inherent spontaneous blinking of the HMSiR fluorophore further makes this probe ideal for single-molecule localization microscopy (SMLM).[1]
Quantitative Data Presentation
The photophysical and binding properties of 5-HMSiR-Hoechst are summarized in the table below. The data highlights its far-red spectral characteristics, significant fluorescence enhancement, and strong binding affinity to DNA.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~640 nm | [3] |
| Emission Maximum (λem) | ~675 nm | |
| Fluorescence Enhancement | ~400-fold | |
| Dissociation Constant (Kd) | 3.5 ± 0.3 µM | |
| Fluorescence Lifetime (τ) of DNA-bound state | Can be fitted to a single exponential model | |
| Quantum Yield (Φ) of DNA-bound state | Data not explicitly found in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the application of 5-HMSiR-Hoechst in various advanced microscopy techniques are provided below.
General Live-Cell Staining and Confocal Microscopy
This protocol outlines the fundamental steps for staining live cells with 5-HMSiR-Hoechst for subsequent imaging with a confocal microscope.
Methodology:
-
Cell Culture: Culture cells to be stained on a glass-bottom imaging dish or chamber slide suitable for live-cell microscopy. Ensure cells are in a healthy, sub-confluent state.
-
Staining Solution Preparation: Prepare a 100 nM working solution of 5-HMSiR-Hoechst in pre-warmed, complete cell culture medium.
-
Staining: Remove the existing culture medium from the cells and replace it with the 5-HMSiR-Hoechst staining solution.
-
Incubation: Incubate the cells for 30 to 60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Imaging: Mount the imaging dish on a confocal microscope equipped with a far-red laser (e.g., 640 nm) and appropriate emission filters (e.g., a bandpass filter centered around 675 nm). A washing step is not necessary due to the fluorogenic nature of the probe. Proceed with image acquisition.
Single-Molecule Localization Microscopy (SMLM)
5-HMSiR-Hoechst is well-suited for SMLM due to its spontaneous blinking properties, enabling the reconstruction of super-resolved images of chromatin nanostructures.
Methodology:
-
Cell Preparation: Stain live cells with 100 nM 5-HMSiR-Hoechst as described in the general live-cell staining protocol.
-
Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope or a similar setup capable of single-molecule imaging. A high numerical aperture objective is recommended.
-
Image Acquisition: Illuminate the sample with a high-intensity 640 nm laser to induce blinking of the 5-HMSiR-Hoechst molecules. Acquire a time-lapse series of several thousand frames with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time should be short enough to capture individual blinking events.
-
Image Processing: Process the acquired image series using SMLM software (e.g., ThunderSTORM, RapidSTORM). The software will localize the center of each fluorescence burst in each frame with sub-pixel accuracy.
-
Image Reconstruction: Reconstruct a super-resolution image from the list of localized molecules. This will reveal the underlying chromatin structure at a resolution beyond the diffraction limit. The average number of photons detected per dye molecule per frame is approximately 2300, with an average localization uncertainty of 4.6 nm.
Stimulated Emission Depletion (STED) Microscopy
5-HMSiR-Hoechst can also be used for STED nanoscopy to visualize chromatin organization with high resolution.
Methodology:
-
Cell Preparation: Stain live cells with 100 nM 5-HMSiR-Hoechst following the general live-cell staining protocol. For STED, a slightly higher concentration may be beneficial, though this should be optimized.
-
Microscope Setup: Use a STED microscope equipped with an excitation laser around 640 nm and a depletion laser at a longer wavelength, typically around 775 nm.
-
Imaging Parameters:
-
Excitation: Use a pulsed laser at ~640 nm to excite the 5-HMSiR-Hoechst.
-
Depletion: Co-align a doughnut-shaped STED beam at ~775 nm with the excitation spot. The STED laser de-excites fluorophores at the periphery of the excitation spot through stimulated emission.
-
Detection: Use a time-gated detector to selectively collect the fluorescence from the center of the excitation spot, thereby achieving super-resolution.
-
-
Image Acquisition: Scan the co-aligned excitation and depletion beams across the sample to construct the super-resolved image. High excitation laser power may be required.
Conclusion
5-HMSiR-Hoechst represents a significant advancement in fluorescent probe technology for live-cell imaging of DNA. Its far-red emission, high fluorogenicity, and compatibility with super-resolution techniques like SMLM and STED provide researchers with a powerful tool to investigate the intricate organization and dynamics of chromatin in living cells with unprecedented detail. The provided protocols offer a starting point for the successful application of this versatile probe in a variety of research contexts.
References
An In-Depth Technical Guide to the DNA Binding Mechanism of 5-HMSiR-Hoechst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of 5-HMSiR-Hoechst, a far-red fluorescent DNA probe, with a focus on its interaction with DNA. It is intended for an audience with a technical background in molecular biology, biochemistry, and drug development.
Introduction
5-HMSiR-Hoechst is a novel fluorescent probe designed for high-resolution imaging of DNA in living cells. It is a conjugate of the well-characterized DNA minor groove binder Hoechst 33258 and the spontaneously blinking far-red fluorophore, hydroxymethyl silicon-rhodamine (HMSiR). This unique combination of properties makes 5-HMSiR-Hoechst a powerful tool for advanced microscopy techniques, including single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy, enabling the study of chromatin nanostructure and dynamics in unprecedented detail.
The core of its functionality lies in the Hoechst 33258 moiety, which dictates its DNA binding properties. Hoechst dyes are a class of bisbenzimide stains known for their high affinity and specificity for the minor groove of double-stranded DNA, particularly at adenine-thymine (A-T) rich regions. The conjugation of HMSiR to the Hoechst core shifts the probe's fluorescence to the far-red spectrum, minimizing phototoxicity and allowing for multiplexing with other common fluorophores.
Mechanism of DNA Binding
The interaction of 5-HMSiR-Hoechst with DNA is primarily governed by the Hoechst 33258 component. The binding mechanism can be characterized as follows:
-
Minor Groove Binding: 5-HMSiR-Hoechst binds non-covalently to the minor groove of B-DNA. This mode of interaction is characteristic of Hoechst dyes and distinguishes them from intercalating dyes that insert themselves between the base pairs of the DNA double helix.[1]
-
A-T Rich Sequence Preference: The probe exhibits a strong preference for binding to sequences rich in adenine and thymine. The optimal binding site for the Hoechst moiety is a stretch of three or more consecutive A-T base pairs, such as 'AAA' or 'TTT'.[1] This specificity is attributed to the favorable van der Waals contacts and hydrogen bonding opportunities between the dye molecule and the floor of the minor groove in A-T rich regions.
-
Two Binding Modes: The parent Hoechst 33258 dye is known to bind to DNA in two distinct modes: a high-affinity binding mode and a low-affinity binding mode.[1]
-
High-Affinity Binding (Kd in the nanomolar range for Hoechst 33258): This is the specific interaction within the A-T rich minor groove.
-
Low-Affinity Binding (Kd in the micromolar range for Hoechst 33258): This represents a weaker, non-specific interaction with the sugar-phosphate backbone of the DNA.
-
The conjugation of the bulky HMSiR fluorophore to the Hoechst core in 5-HMSiR-Hoechst modifies its binding affinity compared to the parent molecule.
Fluorescence Mechanism
A key feature of 5-HMSiR-Hoechst is its fluorogenic nature, meaning its fluorescence intensity dramatically increases upon binding to DNA. The unbound probe exists in a quenched state, minimizing background fluorescence and enabling wash-free imaging in live cells. The mechanism of this fluorescence "turn-on" is multi-faceted:
-
Suppression of Rotational Relaxation: In the unbound state, the fluorophore can freely rotate, which leads to non-radiative decay of the excited state and thus, low fluorescence. Upon binding to the rigid structure of the DNA minor groove, this rotational freedom is restricted, leading to a significant increase in fluorescence quantum yield.
-
Spirocyclization Equilibrium: The HMSiR fluorophore can exist in a dynamic equilibrium between a fluorescent zwitterionic form and a non-fluorescent, spirocyclic form. DNA binding is proposed to shift this equilibrium towards the fluorescent zwitterionic state, contributing to the observed increase in fluorescence.
-
Intramolecular Quenching: In the free probe, intramolecular interactions between the Hoechst and HMSiR moieties can lead to fluorescence quenching. This quenching is relieved upon binding to DNA, as the molecule adopts a more rigid conformation.
The combination of these mechanisms results in a remarkable up to 400-fold increase in fluorescence intensity for 5-HMSiR-Hoechst upon binding to DNA.[2][3]
Quantitative Data
The DNA binding affinity of 5-HMSiR-Hoechst and related compounds has been quantified using various biophysical techniques. A summary of key quantitative data is presented below for comparative analysis.
| Compound | Dissociation Constant (Kd) | Fold Fluorescence Increase | Target DNA | Reference |
| 5-HMSiR-Hoechst | 3.5 ± 0.3 µM | ~400-fold | Calf Thymus DNA | |
| Hoechst 33258 (High Affinity) | 1-10 nM | ~30-fold | A-T rich DNA | |
| Hoechst 33258 (Low Affinity) | ~1000 nM | - | DNA Sugar-Phosphate Backbone | |
| Hoechst-IR | 0.2 nM | - | DNA | |
| SiR-Hoechst | 8.4 µM | ~50-fold | Hairpin DNA |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DNA binding parameters. Below are generalized protocols for key experiments, based on the methodologies reported for Hoechst dyes and their derivatives.
Determination of DNA Binding Affinity by Fluorescence Titration
This protocol describes the determination of the dissociation constant (Kd) by monitoring the change in fluorescence intensity of 5-HMSiR-Hoechst upon titration with DNA.
Materials:
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA stock solution (concentration determined by UV absorbance at 260 nm)
-
Binding Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer and microcuvettes
Procedure:
-
Prepare a working solution of 5-HMSiR-Hoechst at a fixed concentration (e.g., 100 nM) in the binding buffer.
-
Prepare a series of DNA dilutions in the binding buffer.
-
To a microcuvette containing the 5-HMSiR-Hoechst solution, make successive additions of the DNA solution.
-
After each addition, mix gently and allow the solution to equilibrate for a set time (e.g., 2 minutes).
-
Measure the fluorescence emission spectrum (e.g., excitation at 640 nm, emission scan from 650 to 750 nm) or the fluorescence intensity at the emission maximum (~675 nm).
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Live-Cell Imaging Protocol
This protocol outlines the general steps for staining and imaging DNA in living cells using 5-HMSiR-Hoechst.
Materials:
-
Cultured cells grown on glass-bottom dishes or chamber slides
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Confocal or super-resolution microscope
Procedure:
-
Prepare a working solution of 5-HMSiR-Hoechst in cell culture medium at the desired final concentration (e.g., 100 nM to 1 µM).
-
Remove the existing medium from the cultured cells and replace it with the medium containing 5-HMSiR-Hoechst.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a sufficient staining period (e.g., 30-60 minutes).
-
Imaging can be performed directly without washing out the probe due to its fluorogenic nature.
-
Acquire images using the appropriate laser line for excitation (e.g., 640 nm) and emission filter settings (e.g., 660-700 nm).
-
Optimize imaging parameters (laser power, exposure time) to minimize phototoxicity and obtain a good signal-to-noise ratio.
Visualizations
DNA Binding and Fluorescence Activation Pathway
Caption: Mechanism of 5-HMSiR-Hoechst DNA binding and fluorescence activation.
Experimental Workflow for Kd Determination
Caption: Experimental workflow for determining the dissociation constant (Kd).
Conclusion
5-HMSiR-Hoechst represents a significant advancement in the field of live-cell DNA imaging. Its mechanism of action, rooted in the well-established minor groove binding of the Hoechst moiety, is complemented by the advantageous photophysical properties of the far-red HMSiR fluorophore. The probe's high specificity for A-T rich regions of DNA, coupled with its pronounced fluorogenic response, provides researchers with a robust tool for high-contrast imaging of nuclear architecture and dynamics. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for the effective application of 5-HMSiR-Hoechst in diverse research and development settings.
References
The Chemical Architecture and Synthesis of 5-HMSiR-Hoechst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-HMSiR-Hoechst is a far-red, fluorescent DNA probe meticulously engineered for high-resolution live-cell imaging. This advanced probe is a conjugate of the well-established DNA minor-groove binder, Hoechst 33258, and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2] Its design offers significant advantages over traditional ultraviolet-excitable DNA stains, including reduced phototoxicity and compatibility with super-resolution microscopy techniques such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy.[2] This guide provides a comprehensive overview of the chemical structure, synthesis, and key characteristics of 5-HMSiR-Hoechst.
Chemical Structure and Properties
5-HMSiR-Hoechst is comprised of three key components: the Hoechst 33258 moiety, a linker, and the 5'-regioisomer of the hydroxymethyl silicon-rhodamine (5-HMSiR) dye.[2] The Hoechst component serves as the DNA-targeting ligand, binding with high affinity to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions. The 5-HMSiR component is a far-red fluorophore that exhibits spontaneous "blinking," a property advantageous for super-resolution imaging. A short linker tethers these two components, playing a crucial role in the probe's fluorogenic nature.[2] In its unbound state, the fluorescence of the HMSiR dye is efficiently quenched. Upon binding to DNA, a conformational change occurs, leading to a dramatic increase in fluorescence quantum yield.
Quantitative Data
The photophysical and binding properties of 5-HMSiR-Hoechst are summarized in the tables below.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 640 nm | |
| Emission Maximum (Em) | 675 nm | |
| Fluorescence Increase upon DNA Binding | ~400-fold | |
| Dissociation Constant (Kd) | 3.5 ± 0.3 µM |
| Component | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference |
| Hoechst 33258 (in water) | 46,000 M-1cm-1 at 345.5 nm | 0.034 | |
| 5-HMSiR-Hoechst (unbound) | Not specified | Low (quenched) | |
| 5-HMSiR-Hoechst (DNA-bound) | Not specified | Significantly higher |
Synthesis of 5-HMSiR-Hoechst
The synthesis of 5-HMSiR-Hoechst is a multi-step process that involves the preparation of an amine-modified Hoechst 33258 derivative, followed by its conjugation to the N-hydroxysuccinimide (NHS) ester of 5-HMSiR. The general synthetic scheme is outlined below.
Synthesis Workflow
References
The Photophysical and Spectral Landscape of 5-HMSiR-Hoechst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-HMSiR-Hoechst is a far-red fluorescent DNA probe that has emerged as a powerful tool for live-cell imaging and super-resolution microscopy. This guide provides a comprehensive overview of its core photophysical and spectral properties, detailed experimental protocols for its characterization and application, and a visualization of its interaction with cellular signaling pathways. Comprising a Hoechst 33258 moiety for DNA targeting and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore, 5-HMSiR-Hoechst offers significant advantages for advanced cellular imaging.
Data Presentation: Photophysical and Spectral Properties
The key photophysical and spectral characteristics of 5-HMSiR-Hoechst are summarized in the tables below for easy reference and comparison. These properties underscore its utility as a high-contrast, far-red DNA stain.
Table 1: Spectral Properties of 5-HMSiR-Hoechst
| Property | Free Probe | DNA-Bound Probe | Reference |
| Absorption Maximum (λ_abs) | ~340 nm (Hoechst), ~665 nm (HMSiR, very low) | ~340 nm (Hoechst, slight increase), ~665 nm (HMSiR, ~8-fold increase) | [1] |
| Emission Maximum (λ_em) | Negligible | ~675 nm | [1][2] |
| Recommended Excitation (Ex) | - | 640 nm | [2] |
| Recommended Emission (Em) | - | 675 nm | [2] |
Table 2: Photophysical Properties of 5-HMSiR-Hoechst
| Property | Value | Reference |
| Fluorescence Enhancement upon DNA Binding | ~400-fold | |
| DNA Binding Constant (K_d) | 3.5 ± 0.3 μM | |
| Fluorescence Lifetime (τ) of DNA-Bound Probe | ~2.9 ns (single exponential decay) | |
| Quantum Yield (Φ_f) of DNA-Bound Probe | Not explicitly reported for 5-HMSiR-Hoechst; however, similar 5'-regioisomers of rhodamine-Hoechst conjugates exhibit quantum yields in the range of 0.43. |
Experimental Protocols
Detailed methodologies for the characterization and application of 5-HMSiR-Hoechst are provided below. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental requirements.
Determination of Photophysical and Spectral Properties
a) Measurement of Absorption and Emission Spectra
-
Sample Preparation:
-
Prepare a stock solution of 5-HMSiR-Hoechst in dimethyl sulfoxide (DMSO).
-
For measurements in the absence of DNA, dilute the stock solution in phosphate-buffered saline (PBS) to a final concentration of 100 nM.
-
For measurements in the presence of DNA, add a 28 base-pair hairpin DNA (hpDNA) to the 100 nM 5-HMSiR-Hoechst solution in PBS.
-
-
Absorption Spectroscopy:
-
Use a UV-Vis spectrophotometer.
-
Record the absorption spectra from 300 nm to 750 nm.
-
Observe the Hoechst peak around 340 nm and the HMSiR peak around 665 nm. Note the significant increase in the 665 nm peak upon DNA binding.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at the absorption maximum of the HMSiR moiety (around 640-650 nm).
-
Record the emission spectrum from 650 nm to 800 nm.
-
Observe the dramatic increase in fluorescence intensity and the emission maximum around 675 nm in the presence of DNA.
-
b) Determination of Fluorescence Quantum Yield (Relative Method)
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties similar to 5-HMSiR-Hoechst (e.g., Rhodamine 101 in ethanol, Φ_f = 1.0).
-
Sample and Standard Preparation:
-
Prepare a series of dilutions for both the standard and the 5-HMSiR-Hoechst:DNA complex in the same solvent (e.g., PBS).
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the corrected fluorescence emission spectra for each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.
-
c) Measurement of Fluorescence Lifetime
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Sample Preparation: Prepare a solution of the 5-HMSiR-Hoechst:DNA complex in PBS.
-
Data Acquisition:
-
Excite the sample with a pulsed laser source at a wavelength near the absorption maximum of the HMSiR moiety (e.g., ~640 nm).
-
Collect the fluorescence decay data.
-
-
Data Analysis:
-
Fit the fluorescence decay curve to an exponential model. For the 5-HMSiR-Hoechst:DNA complex, a single exponential decay model is appropriate.
-
The resulting time constant represents the fluorescence lifetime (τ).
-
Live-Cell Imaging Protocol
-
Cell Culture: Plate cells on a suitable imaging dish or chamber slide and culture under standard conditions until they reach the desired confluency.
-
Staining Solution Preparation: Prepare a stock solution of 5-HMSiR-Hoechst in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 100-500 nM.
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the staining solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
For wash-free imaging, cells can be imaged directly in the staining solution.
-
Alternatively, for reduced background, the staining solution can be removed and replaced with fresh, pre-warmed culture medium.
-
Use a fluorescence microscope equipped with appropriate laser lines and filters for far-red imaging (e.g., excitation at ~640 nm and emission detection at ~675 nm).
-
Acquire images using settings optimized to minimize phototoxicity, especially for long-term time-lapse experiments.
-
Signaling Pathways and Cellular Responses
While 5-HMSiR-Hoechst is primarily a tool for visualizing DNA, its interaction with the cellular machinery, particularly at higher concentrations or with prolonged light exposure, can induce cellular responses. Notably, like other Hoechst-based dyes, it has been shown to be capable of inducing a DNA damage response (DDR).
DNA Damage Response Pathway
The binding of intercalating agents and minor groove binders to DNA can lead to stalled replication forks and the generation of DNA double-strand breaks (DSBs). This triggers a signaling cascade, a key event of which is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. This serves as a docking site for various DNA repair and signaling proteins, amplifying the DDR signal.
References
Unveiling the Brilliance: A Technical Guide to the Fluorescence Enhancement of 5-HMSiR-Hoechst
For Researchers, Scientists, and Drug Development Professionals
The far-red fluorescent probe 5-HMSiR-Hoechst has emerged as a powerful tool for high-resolution imaging of nuclear DNA in living cells. Its remarkable fluorescence enhancement upon binding to the minor groove of DNA, coupled with its cell permeability and compatibility with super-resolution microscopy techniques, makes it an invaluable asset in cellular biology and drug discovery. This technical guide provides an in-depth exploration of the core principles underlying the fluorescence enhancement of 5-HMSiR-Hoechst, detailed experimental protocols, and a quantitative overview of its photophysical properties.
The "OFF-ON" Switching Mechanism: A Tale of Two Quenching Pathways
The dramatic increase in fluorescence observed with 5-HMSiR-Hoechst upon DNA binding is the result of a sophisticated "OFF-ON" switching mechanism. In its unbound state, the probe's fluorescence is actively suppressed by two distinct quenching pathways[1].
-
Intramolecular Spirocyclization: The hydroxymethyl silicon-rhodamine (HMSiR) moiety of the probe can exist in a dynamic equilibrium between a fluorescent "open" form and a non-fluorescent, colorless "closed" spirocyclic form. In aqueous solution, the equilibrium favors the closed form, effectively switching the fluorophore "OFF".
-
Intermolecular Quenching: The close proximity of the HMSiR fluorophore to the Hoechst DNA-binding moiety facilitates efficient photoinduced electron transfer (PeT) between the two components. This non-radiative energy transfer process further quenches the fluorescence of any HMSiR molecules that are in the open, potentially fluorescent, state.
Upon introduction to the cellular nucleus, the Hoechst component of the probe specifically binds to the A-T rich regions of the DNA minor groove. This binding event dramatically alters the photophysical properties of 5-HMSiR-Hoechst in two key ways:
-
Conformational Restriction: The rigid environment of the DNA minor groove restricts the conformational flexibility of the HMSiR moiety, shifting the equilibrium towards the fluorescent open form.
-
Inhibition of PeT: The interaction with DNA increases the distance and alters the orientation between the HMSiR and Hoechst components, thereby suppressing the photoinduced electron transfer.
The synergistic effect of stabilizing the fluorescent state and inhibiting the quenching pathways results in a remarkable, up to 400-fold, increase in fluorescence intensity, allowing for high-contrast imaging of nuclear DNA with minimal background signal[1]. The 5'-regioisomer of HMSiR linked via a short linker has been identified as the optimal configuration for efficient quenching in the unbound state and strong fluorescence enhancement upon DNA binding[1].
Quantitative Photophysical and Binding Properties
The performance of a fluorescent probe is defined by its photophysical and binding characteristics. The following table summarizes the key quantitative data for 5-HMSiR-Hoechst.
| Property | Value | Reference |
| Excitation Maximum (DNA-bound) | ~640 nm | [2] |
| Emission Maximum (DNA-bound) | ~675 nm | |
| Fluorescence Enhancement upon DNA binding | ~400-fold | |
| Dissociation Constant (Kd) | 3.5 ± 0.3 µM |
Visualizing the Mechanism and Workflow
To further elucidate the principles and application of 5-HMSiR-Hoechst, the following diagrams, generated using the DOT language, illustrate the fluorescence enhancement mechanism and a typical experimental workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments involving 5-HMSiR-Hoechst.
Fluorescence Titration to Determine DNA Binding Affinity
This protocol outlines the steps to measure the dissociation constant (Kd) of 5-HMSiR-Hoechst with DNA.
Materials:
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Calf thymus DNA or a synthetic hairpin DNA oligonucleotide stock solution of known concentration
-
Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer and microplates or cuvettes
Procedure:
-
Prepare a working solution of 5-HMSiR-Hoechst at a fixed concentration (e.g., 100 nM) in the binding buffer.
-
Prepare a series of dilutions of the DNA stock solution in the binding buffer.
-
In a microplate or a series of cuvettes, mix the 5-HMSiR-Hoechst working solution with the different concentrations of DNA. Include a control sample with no DNA.
-
Incubate the samples at room temperature for a sufficient time to reach equilibrium (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for the DNA-bound probe (e.g., Ex: 640 nm, Em: 675 nm).
-
Plot the fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).
Live-Cell Staining and Imaging
This protocol provides a general guideline for staining and imaging live cells with 5-HMSiR-Hoechst. Optimization may be required for different cell types and experimental conditions.
Materials:
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Fluorescence microscope (confocal, STED, or SMLM)
Procedure:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare a working solution of 5-HMSiR-Hoechst in complete cell culture medium. A final concentration of 100 nM is a good starting point.
-
Replace the existing medium in the imaging dish with the medium containing 5-HMSiR-Hoechst.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes to allow for probe uptake and nuclear staining. For 5-HMSiR-Hoechst, a wash-free imaging protocol is often possible due to the low fluorescence of the unbound probe.
-
Mount the imaging dish on the microscope stage.
-
Acquire images using the appropriate laser lines and filter sets for far-red fluorescence. For STED microscopy, a depletion laser in the far-red region (e.g., 775 nm) is required.
Conclusion
5-HMSiR-Hoechst represents a significant advancement in the field of live-cell imaging of DNA. Its robust "OFF-ON" fluorescence enhancement mechanism provides an excellent signal-to-noise ratio, enabling high-resolution visualization of nuclear architecture and dynamics. By understanding the core principles of its function and following optimized experimental protocols, researchers can effectively leverage the power of this probe to gain deeper insights into the intricate world of the cell nucleus.
References
The Principle Behind the Blinking of 5-HMSiR-Hoechst for SMLM: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical principles, experimental protocols, and data analysis workflows for utilizing the 5-HMSiR-Hoechst probe in Single-Molecule Localization Microscopy (SMLM). The guide is intended for researchers and professionals seeking to leverage this advanced imaging technique for high-resolution studies of chromatin structure and dynamics in living cells.
Core Principle: A Dual-Quenching and DNA-Binding-Activated Blinking Mechanism
The remarkable blinking capability of 5-HMSiR-Hoechst, which is essential for SMLM, arises from a sophisticated interplay of intramolecular quenching, reversible chemical transformation, and interaction with its target, DNA. In its unbound state, the probe is predominantly non-fluorescent, ensuring a low background signal, a critical requirement for single-molecule imaging. This "dark" state is maintained by two distinct mechanisms[1][2][3][4][5]:
-
Intramolecular Spiroether Formation: The hydroxymethyl silicon-rhodamine (HMSiR) moiety exists in a pH-dependent equilibrium between a fluorescent, open quinoid form and a non-fluorescent, colorless spiroether form. Under physiological conditions, this equilibrium strongly favors the non-fluorescent spiroether, effectively keeping the dye in an "off" state.
-
Intramolecular Quenching by the Hoechst Moiety: Any residual fluorescence from the small population of open-form HMSiR is further suppressed through intramolecular quenching by the covalently linked Hoechst 33258 moiety.
Upon introduction into a cellular environment, the Hoechst component of the probe specifically binds to the minor groove of DNA. This binding event triggers a conformational change that disrupts the intramolecular quenching, leading to a dramatic increase in fluorescence—up to 400-fold. With the quenching relieved, the HMSiR dye can be efficiently excited.
The blinking phenomenon required for SMLM is then orchestrated by the excitation laser. Intense 640 nm light drives the fluorescent, DNA-bound probe into a long-lived dark state, likely a triplet state. The molecule then spontaneously returns to the fluorescent singlet state, resulting in the stochastic "blinking" that allows for the temporal separation of individual molecules and their subsequent precise localization.
Quantitative Data Presentation
The photophysical and performance characteristics of 5-HMSiR-Hoechst are summarized in the table below. These parameters are crucial for designing SMLM experiments and for the subsequent analysis of the acquired data.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~640 nm (in presence of DNA) | |
| Emission Maximum (λem) | ~675 nm (in presence of DNA) | |
| Fluorescence Enhancement | >400-fold upon DNA binding | |
| DNA Binding Affinity (KD) | 3.5 ± 0.3 µM | |
| Photons per Localization | ~2300 | |
| Localization Uncertainty | ~4.6 nm | |
| Blinking Mechanism | Spontaneous, light-driven 'off' switching |
Experimental Protocols
This section provides a detailed methodology for performing live-cell SMLM imaging of chromatin using 5-HMSiR-Hoechst.
Cell Culture and Staining
-
Cell Seeding: Plate cells (e.g., human fibroblasts, HeLa, or U-2 OS) on high-precision glass coverslips suitable for microscopy. Culture the cells in their standard growth medium until they reach the desired confluency.
-
Staining: Prepare a 100 nM working solution of 5-HMSiR-Hoechst in fresh, pre-warmed cell culture medium.
-
Incubation: Replace the existing medium in the culture dish with the 5-HMSiR-Hoechst staining solution. Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO₂.
-
Imaging: The probe is suitable for no-wash imaging. Mount the coverslip onto a microscope holder for live-cell imaging. It is recommended to maintain the cells at 37°C and 5% CO₂ during the imaging session using a stage-top incubator.
SMLM Imaging
-
Microscope Setup: A total internal reflection fluorescence (TIRF) microscope is recommended to minimize background fluorescence from out-of-focus planes. The system should be equipped with:
-
A high-power 640 nm laser for excitation.
-
A high numerical aperture (NA ≥ 1.4) oil-immersion objective.
-
An electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera for sensitive single-molecule detection.
-
Appropriate filter sets to separate the fluorescence emission from the excitation light.
-
-
Imaging Parameters:
-
Laser Power: Use a high laser intensity, on the order of 1-10 kW/cm², to induce efficient blinking.
-
Exposure Time: Set the camera exposure time to 10-50 ms per frame.
-
Acquisition: Acquire a long series of frames (typically 5,000 to 20,000) to ensure a sufficient number of localization events for a high-quality super-resolution reconstruction.
-
Data Analysis Workflow
The raw data from an SMLM experiment consists of a time-series of images containing stochastically blinking fluorescent spots. This data must be processed to generate a final super-resolution image. The open-source ImageJ plugin ThunderSTORM is a powerful and widely used tool for this purpose.
-
Localization:
-
Load the raw image sequence into ThunderSTORM.
-
Use a 2D Gaussian fitting algorithm to determine the precise coordinates of each fluorescent spot in every frame. The software fits a Gaussian function to the point spread function (PSF) of each blinking event to achieve sub-pixel localization accuracy.
-
-
Post-processing:
-
Drift Correction: Correct for sample drift during the long acquisition time using fiducial markers or cross-correlation-based methods.
-
Filtering: Filter the localization data to remove low-quality localizations. Common filtering criteria include:
-
Photon Count: Remove localizations with a photon count below a certain threshold to exclude noise.
-
Localization Precision: Exclude localizations with high uncertainty values.
-
PSF Shape: Filter out localizations that do not conform well to a Gaussian shape.
-
-
-
Image Reconstruction:
-
Render the final super-resolution image from the filtered list of localizations. Common rendering methods in ThunderSTORM include:
-
Histogram: A simple and fast method that creates an image by plotting the localizations on a grid.
-
Gaussian Rendering: Each localization is represented by a 2D Gaussian function, with the width of the Gaussian determined by the localization precision. This method often produces more visually appealing and informative images.
-
-
References
- 1. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
- 2. A series of spontaneously blinking dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Dawn of Nuclear Nanoscopy: A Technical Guide to Silicon-Rhodamine Hoechst Probes
A comprehensive overview of the discovery, development, and application of silicon-rhodamine Hoechst probes for high-resolution imaging of nuclear DNA in living cells.
For Researchers, Scientists, and Drug Development Professionals.
The visualization of nuclear dynamics in living cells is paramount to understanding fundamental biological processes, from cell division to the mechanisms of disease. The development of silicon-rhodamine (SiR)-based Hoechst probes represents a significant leap forward in this field, offering far-red, fluorogenic, and photostable tools for live-cell super-resolution microscopy of DNA. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, mechanism of action, and experimental application of these revolutionary probes.
From Concept to Application: The Genesis of SiR-Hoechst
The journey to create superior live-cell DNA stains has been driven by the need to overcome the limitations of traditional dyes like DAPI and Hoechst 33342. While widely used, these dyes are excited by UV or blue light, which can induce phototoxicity and are often incompatible with super-resolution imaging techniques. The quest for a far-red, photostable, and cell-permeable DNA probe led to the innovative conjugation of the well-established DNA minor groove binder, Hoechst, with the bright and far-red emitting silicon-rhodamine (SiR) fluorophore.[1][2][3][4] This combination resulted in the creation of SiR-Hoechst (also commercially known as SiR-DNA), a probe that has revolutionized the study of nuclear architecture and dynamics in living cells.[1]
A key feature of SiR-Hoechst is its fluorogenic nature. The probe exists in a dynamic equilibrium between a non-fluorescent, cell-permeable spirolactone form and a fluorescent, zwitterionic form. Upon binding to the minor groove of DNA, this equilibrium shifts towards the fluorescent state, leading to a significant increase in fluorescence intensity and a high signal-to-noise ratio for imaging.
Photophysical Properties: A Quantitative Overview
The photophysical characteristics of SiR-Hoechst probes are central to their utility in advanced microscopy. The substitution of the oxygen atom in the xanthene core of rhodamine with a silicon atom results in a bathochromic shift, pushing the excitation and emission spectra into the far-red region of the spectrum. This minimizes cellular autofluorescence and phototoxicity. The specific properties can vary slightly depending on the isomeric attachment point of the Hoechst moiety to the SiR core (5'- vs. 6'-position).
| Property | SiR-Hoechst (General) | 5'-SiR-Hoechst | 6'-SiR-Hoechst | Reference |
| Excitation Maximum (λex) | ~652 nm | Not specified | Not specified | |
| Emission Maximum (λem) | ~672 nm | Not specified | Not specified | |
| Fluorescence Enhancement upon DNA binding | ~50-fold | Higher than 6'-isomer | Lower than 5'-isomer | |
| Dissociation Constant (Kd) for DNA | 8.4 µM | Not specified | Not specified | |
| Quantum Yield (in presence of DNA) | Not specified | Higher than 6'-isomer | Lower than 5'-isomer |
Note: Specific quantitative values for the 5' and 6' isomers are not consistently reported across the literature, but comparative performance indicates superior brightness of the 5'-isomer in cellular imaging.
Synthesis of SiR-Hoechst Probes: A Step-by-Step Protocol
The synthesis of SiR-Hoechst is a multi-step process that involves the preparation of an amine-modified Hoechst derivative and an activated N-hydroxysuccinimidyl (NHS) ester of carboxy-silicon-rhodamine, followed by their conjugation.
Synthesis Pathway Overview
References
5-HMSiR-Hoechst for wash-free chromatin imaging
An In-Depth Technical Guide to 5-HMSiR-Hoechst for Wash-Free Chromatin Imaging
Introduction
In the dynamic field of cellular biology, the ability to visualize chromatin structures within living cells is paramount for understanding fundamental processes such as cell division, DNA replication, and apoptosis.[1] Traditional DNA stains like DAPI and Hoechst 33342, while effective, are typically excited by UV light, which can induce phototoxicity and limit their use in long-term live-cell imaging.[2][3][4] The development of far-red, cell-permeable DNA probes represents a significant advancement, minimizing phototoxicity and enabling compatibility with advanced super-resolution microscopy techniques.[2]
This guide focuses on 5-HMSiR-Hoechst , a superior far-red DNA probe designed for wash-free, live-cell nanoscopy of chromatin. Comprising a Hoechst 33258 moiety for DNA targeting and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore, this probe offers exceptional brightness, specificity, and performance in demanding imaging applications. Its unique fluorogenic properties allow for direct imaging without wash steps, streamlining workflows and preserving delicate cellular structures.
Core Mechanism of Action
The efficacy of 5-HMSiR-Hoechst stems from its sophisticated "pro-fluorophore" design, which ensures that fluorescence is emitted only upon binding to its target. In its unbound state, the probe is maintained in a non-fluorescent "OFF" state through a dual-quenching mechanism: the HMSiR fluorophore's propensity for non-fluorescent spiroether formation and intramolecular quenching between the HMSiR and Hoechst components.
The Hoechst moiety specifically targets and binds to the minor groove of A-T rich regions of double-stranded DNA. This binding event induces a conformational change that disrupts the quenching mechanisms, shifting the HMSiR component from its non-fluorescent spirolactone form to the highly fluorescent zwitterionic state. This results in a dramatic fluorescence "turn-on," with an increase of approximately 400-fold, providing a high signal-to-background ratio that is essential for wash-free imaging. The probe's design, specifically using the 5'-regioisomer of HMSiR with a short linker, is optimized for a single DNA binding mode, which enhances fluorescence quantum yield, staining efficiency, and DNA affinity while reducing cytotoxicity compared to other isomers.
Caption: Mechanism of 5-HMSiR-Hoechst fluorescence activation upon DNA binding.
Quantitative Data and Photophysical Properties
The performance of 5-HMSiR-Hoechst is defined by its excellent photophysical and binding characteristics. These properties make it highly suitable for both conventional fluorescence microscopy and advanced super-resolution techniques.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~640-665 nm (DNA-bound) | |
| Emission Maximum (Em) | ~675 nm (DNA-bound) | |
| Fluorescence Turn-On | ~400-fold increase upon DNA binding | |
| DNA Binding Affinity (KD) | 3.5 ± 0.3 μM | |
| Probe Composition | Hoechst 33258 conjugated to 5'-HMSiR | |
| Key Feature | Spontaneously blinking for SMLM | |
| STED Resolution | z-axis resolution down to ~175 nm |
Experimental Protocols
The following protocols provide a detailed methodology for using 5-HMSiR-Hoechst in typical cell imaging experiments.
Stock Solution Preparation
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 1 mM) by dissolving the lyophilized 5-HMSiR-Hoechst powder in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.
Wash-Free Live-Cell Staining and Imaging
This protocol is optimized for wash-free imaging of chromatin in cultured mammalian cells (e.g., human fibroblasts, HeLa).
-
Cell Culture: Plate cells on a glass-bottom imaging dish or chamber slide appropriate for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency.
-
Working Solution Preparation: Immediately before use, dilute the 1 mM stock solution in pre-warmed, complete cell culture medium (e.g., DMEM) to a final working concentration. A typical starting concentration is 100 nM.
-
Staining: Remove the existing culture medium from the cells and replace it with the medium containing the 5-HMSiR-Hoechst working solution.
-
Incubation: Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO₂.
-
Imaging: After incubation, the cells can be imaged directly without any washing steps. Mount the dish on the microscope stage and proceed with image acquisition.
Caption: Workflow for wash-free chromatin imaging with 5-HMSiR-Hoechst.
Application in Super-Resolution Microscopy
5-HMSiR-Hoechst is compatible with multiple super-resolution modalities, including 3D STED and Single Molecule Localization Microscopy (SMLM).
-
For 3D STED: Higher probe concentrations (e.g., 1 µM) may be required. High laser power is necessary, but the probe's stability allows for resolving chromatin structures, such as heterochromatin at the nuclear periphery.
-
For SMLM: The probe's spontaneous "blinking" behavior is ideal for SMLM techniques like TIRF-SMLM. This allows for the reconstruction of chromatin nanostructures and the observation of fast chromatin dynamics in living cells.
Synthesis Overview
The synthesis of 5-HMSiR-Hoechst is a convergent, multi-step process. The general procedure involves modifying the Hoechst 33258 core and subsequently coupling it to the 5'-isomer of the HMSiR dye.
Caption: High-level overview of the 5-HMSiR-Hoechst synthesis pathway.
Considerations and Limitations
While 5-HMSiR-Hoechst demonstrates low cytotoxicity at concentrations typically used for imaging, researchers should be aware of potential phototoxic effects associated with Hoechst-based dyes, especially in long-term or high-intensity imaging experiments. A recent study on the related probe SiR-Hoechst (SiR-DNA) reported dose-, time-, and light-dependent effects, including the induction of chromosome entanglement and DNA damage during mitosis. As with any live-cell probe, it is crucial to perform appropriate controls to assess potential perturbations to cellular function and to use the lowest possible probe concentration and light exposure required to achieve a sufficient signal-to-noise ratio.
References
- 1. Rhodamine–Hoechst positional isomers for highly efficient staining of heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SiR-DNA/SiR–Hoechst-induced chromosome entanglement generates severe anaphase bridges and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Far-Red Advantage: A Technical Guide to Next-Generation Live-Cell DNA Imaging
For Researchers, Scientists, and Drug Development Professionals
The advent of far-red fluorescent DNA probes has revolutionized live-cell imaging, offering a suite of advantages that overcome the limitations of traditional ultraviolet (UV) and blue light-excitable dyes. This technical guide provides an in-depth exploration of the core benefits of utilizing far-red DNA probes, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research and drug discovery endeavors. By minimizing phototoxicity and enhancing signal fidelity, these advanced probes enable longer, more detailed, and multi-dimensional imaging of living cells, unlocking new frontiers in our understanding of cellular dynamics.
Core Advantages of Far-Red DNA Probes
The primary benefits of employing far-red DNA probes in live-cell imaging stem from their spectral properties, which lead to significant improvements in cell health, image quality, and experimental versatility.
1. Reduced Phototoxicity: Far-red light is inherently less energetic than UV or blue light, resulting in significantly lower cellular damage during imaging.[1] This reduction in phototoxicity is crucial for long-term time-lapse experiments, allowing for the observation of cellular processes over extended periods without inducing artifacts or cell death.[2][3] Traditional dyes like Hoechst 33342, when excited with UV light, can induce apoptosis and perturb normal cellular functions, compromising the validity of experimental results.[1][4] In contrast, far-red probes, such as SiR-Hoechst, have demonstrated minimal impact on cell proliferation and mitotic progression, even at high concentrations and over prolonged imaging sessions.
2. Minimized Autofluorescence: Cellular autofluorescence, primarily emanating from endogenous fluorophores like flavins and NADH in the blue and green spectral regions, can significantly obscure the signal from fluorescent probes, leading to a low signal-to-noise ratio. Far-red probes are excited at wavelengths (typically >640 nm) where cellular autofluorescence is minimal, resulting in dramatically improved contrast and clearer images. This is particularly advantageous when imaging tissues or cell types with high intrinsic fluorescence.
3. Deeper Tissue Penetration: Longer wavelengths of light scatter less and are absorbed to a lesser extent by biological tissues. This property allows far-red light to penetrate deeper into tissues compared to shorter wavelengths, enabling high-resolution imaging of cells within more complex biological contexts, such as organoids and tissue explants.
4. Suitability for Multiplexing: The distinct spectral properties of far-red probes, with their emission profiles well separated from commonly used green and red fluorescent proteins (e.g., GFP, RFP), make them ideal for multi-color imaging experiments. This allows for the simultaneous visualization of DNA with other cellular components or proteins of interest, providing a more comprehensive understanding of their spatial and temporal relationships.
5. Compatibility with Super-Resolution Microscopy: Many far-red DNA probes, including SiR-Hoechst and its derivatives, are compatible with advanced imaging techniques like Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM). This enables the visualization of chromatin structure and dynamics at the nanoscale, far beyond the diffraction limit of conventional light microscopy.
Quantitative Comparison of DNA Probes
To facilitate the selection of the most appropriate DNA probe for your experimental needs, the following tables summarize key quantitative parameters for popular far-red and traditional DNA dyes.
| Probe | Excitation Max (nm) | Emission Max (nm) | Relative Phototoxicity | Suitability for Long-Term Imaging | Key Advantages | Limitations |
| SiR-Hoechst | ~652 | ~672 | Very Low | Excellent | Low phototoxicity, high specificity, super-resolution compatible | Higher cost |
| DRAQ5 | ~647 | ~681/697 | Low | Good | Cell permeant, compatible with flow cytometry | Can inhibit cell division in long-term assays |
| TO-PRO-3 | ~642 | ~661 | Moderate | Fair | Bright signal | Impermeant to live cells, primarily a dead cell stain |
| Hoechst 33342 | ~350 | ~461 | High | Poor | Low cost, well-established | High phototoxicity, UV excitation required |
Table 1: Comparison of Key Properties of Common DNA Probes. This table provides a qualitative and quantitative overview of far-red and traditional DNA stains used in live-cell imaging.
| Parameter | SiR-Hoechst | DRAQ5 | Hoechst 33342 |
| Typical Working Concentration (Live Cells) | 100-500 nM | 1-10 µM | 1-5 µg/mL |
| Incubation Time (Live Cells) | 30-60 min | 5-30 min | 15-60 min |
| Cell Viability after 24h Imaging | High (>95%) | Moderate-High | Low-Moderate |
| Signal-to-Noise Ratio | Very High | High | Moderate |
| Photostability | High | High | Moderate |
Table 2: Quantitative Parameters for Live-Cell DNA Staining. This table offers a direct comparison of key performance indicators for popular far-red and traditional DNA probes under typical live-cell imaging conditions.
Experimental Protocols
The following section provides detailed methodologies for the use of far-red DNA probes in various live-cell imaging applications.
Protocol 1: General Staining of Live Cells with SiR-Hoechst
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
SiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at an appropriate density on the imaging vessel and allow them to adhere and grow overnight.
-
Staining Solution Preparation: Dilute the SiR-Hoechst stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 100-500 nM).
-
Staining: Remove the existing medium from the cells and replace it with the SiR-Hoechst-containing medium.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes.
-
Washing (Optional but Recommended): For reduced background fluorescence, gently wash the cells twice with pre-warmed PBS or fresh culture medium before imaging.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).
Protocol 2: Live-Cell Imaging and Cell Cycle Analysis with DRAQ5
Materials:
-
Live cells in suspension or adhered to a culture vessel
-
Complete cell culture medium or appropriate buffer (e.g., PBS)
-
DRAQ5 stock solution (e.g., 5 mM in DMSO)
Procedure:
-
Cell Preparation: For suspension cells, adjust the cell density to approximately 1 x 10^6 cells/mL in culture medium or buffer. For adherent cells, ensure they are at the desired confluency.
-
Staining: Add DRAQ5 stock solution directly to the cell suspension or culture medium to a final concentration of 1-10 µM. Mix gently.
-
Incubation: Incubate the cells at 37°C for 5-30 minutes. Staining can also occur at room temperature, but it will be slower.
-
Imaging/Analysis:
-
Microscopy: Image the cells directly without washing. Use appropriate far-red filter sets (e.g., Excitation: 633/10 nm, Emission: 695 nm long-pass).
-
Flow Cytometry: Analyze the cells directly without washing. Excite with a 488 nm or 633 nm laser and detect emission using a long-pass filter (e.g., 660 nm LP).
-
Protocol 3: Multiplexing Far-Red DNA Probes with GFP-Tagged Proteins
Materials:
-
Live cells expressing a GFP-tagged protein of interest
-
SiR-Hoechst or other far-red DNA probe
-
Appropriate cell culture and staining reagents as per Protocol 1 or 2
Procedure:
-
Cell Culture and Transfection/Transduction: Culture the cells and introduce the GFP-fusion construct using your standard protocol. Allow for sufficient expression time.
-
Far-Red DNA Staining: Stain the cells with the far-red DNA probe following the procedure outlined in Protocol 1 or 2.
-
Imaging Setup:
-
Use a fluorescence microscope with at least two distinct fluorescence channels: one for GFP (e.g., Excitation: 488/20 nm, Emission: 525/50 nm) and one for the far-red probe (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).
-
Ensure that the emission filters are specific enough to minimize bleed-through between the channels.
-
-
Image Acquisition: Acquire images sequentially for each channel to avoid spectral crosstalk. First, capture the GFP signal, and then the far-red DNA signal.
-
Image Analysis: Merge the acquired images to visualize the co-localization of the GFP-tagged protein and the nucleus.
Protocol 4: Super-Resolution (STED) Microscopy of Chromatin with SiR-Hoechst
Materials:
-
Live cells cultured on high-performance coverslips suitable for STED microscopy
-
SiR-Hoechst
-
STED microscope with a depletion laser appropriate for far-red dyes (e.g., 775 nm)
Procedure:
-
Cell Preparation and Staining: Prepare and stain the cells with SiR-Hoechst as described in Protocol 1. A slightly higher concentration (e.g., 500 nM to 1 µM) may be beneficial for a stronger signal.
-
STED Microscope Setup:
-
Mount the coverslip on the STED microscope.
-
Use an appropriate objective lens with high numerical aperture (NA).
-
Set the excitation laser to ~640 nm.
-
Set the depletion laser to ~775 nm and adjust the power to achieve the desired resolution enhancement.
-
Configure the detector for the emission wavelength of SiR-Hoechst (~670 nm).
-
-
Image Acquisition:
-
Locate the region of interest using conventional confocal imaging with low laser power to minimize photobleaching.
-
Switch to STED mode and acquire high-resolution images of the chromatin structure. Optimize acquisition parameters (e.g., pixel size, scan speed, laser power) to balance resolution and phototoxicity.
-
-
Image Processing: Use appropriate software to process and visualize the super-resolved images.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the advantages of far-red DNA probes.
References
- 1. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: 5-HMSiR-Hoechst for Live-Cell Nuclear Staining
Introduction
5-HMSiR-Hoechst is a state-of-the-art, far-red fluorescent probe designed for the specific staining of DNA in living cells.[1][2] This probe is a conjugate of Hoechst 33258, a minor groove-binding DNA stain, and hydroxymethyl silicon-rhodamine (HMSiR), a spontaneously blinking far-red fluorophore.[1][2][3] A key advantage of 5-HMSiR-Hoechst is its remarkable fluorogenic nature; its fluorescence intensity increases by approximately 400-fold upon binding to DNA. This property, coupled with its far-red excitation and emission spectra, minimizes phototoxicity and background fluorescence, making it an ideal tool for long-term live-cell imaging and advanced microscopy techniques such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy.
Mechanism of Action
The 5-HMSiR-Hoechst probe is designed for high contrast and low background in live-cell imaging. In its unbound state, the fluorescence of the HMSiR moiety is quenched through two mechanisms: spiroether formation and intramolecular quenching by the Hoechst moiety. Upon entering the cell and binding to the minor groove of DNA, a conformational change is induced, leading to a dramatic increase in fluorescence. This "OFF-ON" switching mechanism allows for no-wash imaging, as the unbound probes remain in a dark state.
Data Presentation
Spectroscopic Properties
| Property | Value |
| Excitation Maximum (Ex) | ~640 nm |
| Emission Maximum (Em) | ~675 nm |
| Fluorescence Increase upon DNA binding | ~400-fold |
Recommended Staining Conditions
| Parameter | Recommendation |
| Stock Solution Preparation | Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light. |
| Working Concentration | 0.5 - 5 µM in cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions. |
| Incubation Time | 30 - 60 minutes. |
| Incubation Temperature | 37°C |
| Washing Step | Generally not required (wash-free), but washing with pre-warmed medium or PBS can reduce any residual background if necessary. |
Experimental Protocol
This protocol provides a step-by-step guide for staining live cells with 5-HMSiR-Hoechst.
Materials
-
5-HMSiR-Hoechst dye
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on a suitable imaging dish or plate
Protocol Steps
-
Prepare Stock Solution:
-
Dissolve the 5-HMSiR-Hoechst powder in DMSO to prepare a 1 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Prepare Staining Solution:
-
On the day of the experiment, thaw an aliquot of the 5-HMSiR-Hoechst stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 1 µM).
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
-
Imaging:
-
After incubation, the cells can be imaged directly without washing.
-
If a higher signal-to-noise ratio is desired, you may optionally wash the cells once or twice with pre-warmed PBS or complete culture medium before imaging.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~640 nm, Emission: ~675 nm).
-
Diagrams
Experimental Workflow
Caption: Workflow for live-cell nuclear staining with 5-HMSiR-Hoechst.
Mechanism of Action
Caption: "OFF-ON" fluorescence mechanism of 5-HMSiR-Hoechst upon DNA binding.
References
Application Notes and Protocols for 5-HMSiR-Hoechst in STED Microscopy of Chromatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-HMSiR-Hoechst is a state-of-the-art, far-red, fluorogenic DNA probe designed for high-resolution imaging of chromatin in living cells. This probe is a conjugate of a Hoechst 33258 derivative and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) dye. Its exceptional properties, including high cell permeability, minimal toxicity, and a dramatic increase in fluorescence upon binding to the minor groove of DNA, make it an ideal candidate for advanced microscopy techniques such as Stimulated Emission Depletion (STED) microscopy.[1][2][3] The 5'-regioisomer of HMSiR-Hoechst is particularly noted for its superior performance, exhibiting up to a 400-fold increase in fluorescence upon DNA binding.[2][4] This allows for wash-free imaging and reveals fine chromatin nanostructures with resolutions well below the diffraction limit. These characteristics make 5-HMSiR-Hoechst a powerful tool for studying the intricate organization and dynamics of chromatin in various cellular processes.
Key Features and Advantages
-
Far-Red Excitation and Emission: Minimizes phototoxicity and cellular autofluorescence, making it ideal for long-term live-cell imaging.
-
High Fluorogenicity: A significant increase in fluorescence (~400-fold) upon DNA binding ensures a high signal-to-noise ratio.
-
STED and SMLM Compatibility: Enables super-resolution imaging of chromatin architecture.
-
Low Cytotoxicity: Does not significantly impact cell cycle progression or viability at recommended concentrations.
-
Cell Permeability: Readily enters the nucleus of living cells, eliminating the need for fixation and permeabilization.
-
Wash-Free Imaging: The probe's properties allow for imaging without a washing step, simplifying experimental workflows.
Data Presentation
Table 1: Photophysical and Binding Properties of 5-HMSiR-Hoechst
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~640 nm | |
| Emission Maximum (Em) | ~675 nm | |
| Fluorescence Increase upon DNA binding | ~400-fold | |
| DNA Binding Constant (Kd) | 3.5 ± 0.3 µM | |
| Recommended STED Depletion Laser | 775 nm |
Table 2: Comparison of Hoechst-based DNA Probes for STED Microscopy
| Probe | Key Advantages | Reported Resolution (STED) | Cytotoxicity | Reference |
| 5-HMSiR-Hoechst | ~400-fold fluorescence increase, wash-free imaging, compatible with STED and SMLM. | z-axis resolution down to ~175 nm. | Low at imaging concentrations. | |
| SiR-Hoechst | Far-red, live-cell compatible, STED compatible. | Well below 100 nm. | Minimal toxicity for extended periods. | |
| 5-SiR-Hoechst | Improved brightness and lower cytotoxicity compared to 6'-isomer. | Enables high-quality STED images. | Lower than 6'-isomer. | |
| Hoechst 33342 | Traditional blue-emitting DNA stain. | Not compatible with STED. | Can be cytotoxic and requires UV excitation. |
Experimental Protocols
Protocol 1: Live-Cell Staining of Adherent Cells with 5-HMSiR-Hoechst
This protocol is designed for staining the nuclei of live adherent cells (e.g., HeLa, U-2 OS) for subsequent STED microscopy.
Materials:
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom dishes or coverslips suitable for high-resolution microscopy
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips to achieve a confluence of 50-70% on the day of imaging.
-
Preparation of Staining Solution: Prepare a fresh working solution of 5-HMSiR-Hoechst by diluting the stock solution in complete cell culture medium. A final concentration of 100-500 nM is a good starting point. The optimal concentration may vary depending on the cell type and should be determined experimentally.
-
Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Imaging: The cells can be imaged directly in the staining solution without a wash step. For STED microscopy, proceed to the imaging protocol below.
Protocol 2: STED Microscopy of Chromatin in Live Cells Stained with 5-HMSiR-Hoechst
This protocol provides general guidelines for acquiring STED images of chromatin. Specific microscope settings should be optimized for the instrument in use.
Microscope Setup:
-
Excitation Laser: ~640 nm pulsed laser
-
STED Laser: 775 nm pulsed laser
-
Objective: High numerical aperture oil immersion objective (e.g., 100x/1.4 NA)
-
Detection Window: ~650-700 nm
Imaging Parameters:
-
Locate Cells: Use a low laser power in confocal mode to identify stained cells and regions of interest within the nucleus.
-
Set STED Parameters:
-
Pixel Size: Set to 15-30 nm for high-resolution imaging.
-
Excitation Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to minimize photobleaching and phototoxicity.
-
STED Laser Power: Gradually increase the STED laser power to achieve the desired resolution. Higher power generally leads to better resolution but also increases the risk of photobleaching.
-
Dwell Time: Adjust the pixel dwell time to balance signal intensity and acquisition speed.
-
-
Image Acquisition: Acquire 2D or 3D STED images of the chromatin. For 3D imaging, acquire a z-stack with an appropriate step size (e.g., 150 nm).
-
Image Processing: If necessary, apply a gentle smoothing filter to the acquired images. Deconvolution can also be used to enhance image quality.
Visualizations
Mechanism of Action
Caption: Mechanism of 5-HMSiR-Hoechst staining and fluorescence activation.
Experimental Workflow
Caption: Step-by-step workflow for chromatin imaging with 5-HMSiR-Hoechst.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal/No Staining | - Inactive probe.- Low probe concentration.- Insufficient incubation time. | - Use a fresh dilution of the probe.- Increase the probe concentration.- Increase the incubation time. |
| High Background | - Probe concentration is too high. | - Reduce the probe concentration.- Although wash-free, a quick wash with PBS can be performed. |
| Photobleaching | - Excitation or STED laser power is too high.- Excessive exposure time. | - Reduce laser powers to the minimum required.- Reduce pixel dwell time or the number of scans. |
| Cell Death/Toxicity | - Probe concentration is too high.- Prolonged imaging session. | - Perform a toxicity assay to determine the optimal concentration for your cell line.- Minimize the duration of the imaging session. |
Conclusion
5-HMSiR-Hoechst is a powerful and versatile tool for researchers investigating the nanoscale organization of chromatin in living cells. Its superior photophysical properties and compatibility with STED microscopy provide unprecedented opportunities to visualize the intricate details of chromatin structure and dynamics. By following the provided protocols and optimizing conditions for specific experimental setups, researchers can leverage the full potential of this advanced fluorescent probe.
References
- 1. Fluorescence-based super-resolution-microscopy strategies for chromatin studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
- 4. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-HMSiR-Hoechst in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-HMSiR-Hoechst is a far-red, cell-permeable DNA stain that allows for the visualization of nuclear DNA in live cells with high specificity. This fluorogenic probe, a conjugate of Hoechst 33258 and hydroxymethyl silicon-rhodamine (HMSiR), exhibits a significant increase in fluorescence upon binding to the minor groove of DNA.[1] Its far-red excitation and emission spectra (approximately 640 nm and 675 nm, respectively) minimize phototoxicity and cellular autofluorescence, making it an ideal tool for long-term live-cell imaging and compatible with other fluorescent proteins like GFP and mCherry.[2]
These application notes provide recommended concentrations for various cell types, a detailed protocol for live-cell staining, and important considerations regarding the potential effects of the dye on cell health and function.
Recommended Concentrations of 5-HMSiR-Hoechst
The optimal concentration of 5-HMSiR-Hoechst can vary depending on the cell type, cell density, and the specific experimental requirements. It is strongly recommended to perform a titration experiment to determine the lowest effective concentration that provides adequate signal-to-noise for your imaging setup while minimizing potential cellular perturbations.
Table 1: Recommended Starting Concentrations for Various Cell Types
| Cell Type | Recommended Concentration | Incubation Time | Notes |
| HeLa | 100 nM - 500 nM | 30 - 90 minutes | A concentration of 200 nM has been used for 3D confocal time-lapse microscopy.[2] 500 nM provides bright staining within 30-90 minutes.[2] |
| Human Primary Fibroblasts | 500 nM - 4 µM | 30 - 60 minutes | Homogeneous nuclear staining with low cytoplasmic background is observed.[2] |
| U-2 OS (Human Osteosarcoma) | 100 nM - 4 µM | 30 - 60 minutes | Co-incubation with an efflux pump inhibitor like verapamil (5-10 µM) may be necessary for homogeneous staining. |
| RPE-1 (Human Retinal Pigment Epithelial) | 100 nM - 1 µM | 2 hours | Lower concentrations (< 0.25 µM) are recommended to minimize cell cycle progression defects. |
| DLD-1 (Human Colorectal Adenocarcinoma) | 100 nM | 2 hours | Use in conjunction with verapamil to inhibit efflux pumps is recommended. |
| Murine Hematopoietic Stem Cells (HSCs) | 5 µg/mL (Hoechst 33342) | 90 minutes | This is a starting point based on protocols for the parent dye, Hoechst 33342. Optimal concentration for 5-HMSiR-Hoechst should be determined empirically. |
Important Considerations:
-
Efflux Pumps: Some cell lines, such as U-2 OS and DLD-1, express high levels of efflux pumps that can actively remove the dye from the cells, resulting in weak or heterogeneous staining. Co-incubation with a broad-spectrum efflux pump inhibitor, such as verapamil (typically 5-10 µM), can significantly improve staining quality.
-
Toxicity and Cellular Perturbations: While 5-HMSiR-Hoechst is designed for minimal toxicity, studies have shown that at concentrations as low as 250 nM, it can induce a DNA damage response and cause a delay or arrest in the G2 phase of the cell cycle. This is particularly important for long-term imaging experiments. It is crucial to use the lowest possible concentration that yields a satisfactory signal.
-
Phototoxicity: The far-red excitation of 5-HMSiR-Hoechst reduces phototoxicity compared to UV-excitable dyes like Hoechst 33342. However, prolonged exposure to high-intensity light can still induce cellular stress and DNA damage. Use appropriate filter sets and keep illumination intensity and exposure times to a minimum.
Experimental Protocol: Live-Cell Staining and Imaging
This protocol provides a general guideline for staining adherent cells with 5-HMSiR-Hoechst. Modifications may be necessary for suspension cells or specific experimental setups.
Materials:
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate)
-
(Optional) Verapamil stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope equipped with appropriate filters for far-red imaging (e.g., Cy5 filter set)
Staining Procedure:
-
Cell Preparation: Culture cells to the desired confluency in an imaging-compatible vessel.
-
Prepare Staining Solution: Dilute the 5-HMSiR-Hoechst stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1). For example, to make a 500 nM staining solution from a 1 mM stock, dilute 1:2000.
-
(Optional) If using verapamil, add it to the staining solution at the desired final concentration (e.g., 5-10 µM).
-
-
Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the recommended time (e.g., 30-90 minutes). Protect the cells from light during incubation.
-
Washing (Optional): For many applications, washing is not necessary due to the fluorogenic nature of the dye. However, if high background is observed, you can gently wash the cells once or twice with pre-warmed complete culture medium or PBS.
-
Imaging: Image the cells using a fluorescence microscope with appropriate settings for far-red fluorescence.
-
Excitation: ~640 nm
-
Emission: ~675 nm
-
Workflow for Live-Cell Staining with 5-HMSiR-Hoechst
Caption: Experimental workflow for live-cell staining.
Signaling Pathway: DNA Damage Response Induced by 5-HMSiR-Hoechst
Binding of 5-HMSiR-Hoechst to the DNA minor groove can, particularly at higher concentrations or with prolonged light exposure, lead to DNA damage. This activates the DNA Damage Response (DDR) pathway, a critical cellular signaling network for maintaining genomic integrity. The primary kinases involved are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-stranded DNA, respectively. A key downstream event is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DNA damage.
Diagram of the DNA Damage Response Pathway
References
Illuminating the Nanoscale: Applications of 5-HMSiR-Hoechst in Chromatin Nanostructure Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate three-dimensional organization of chromatin within the cell nucleus plays a pivotal role in gene regulation, DNA replication, and repair. Visualizing this complex nanostructure in living cells has been a long-standing challenge in cell biology. The advent of super-resolution microscopy (SRM) techniques, coupled with the development of advanced fluorescent probes, has opened new avenues for exploring chromatin architecture at unprecedented resolutions. Among these probes, 5-HMSiR-Hoechst has emerged as a powerful tool for live-cell imaging of chromatin nanostructures. This fluorogenic probe, a conjugate of Hoechst 33258 and the spontaneously blinking far-red dye hydroxymethyl silicon-rhodamine (HMSiR), offers several advantages for studying the intricate folding of the genome.[1]
This document provides detailed application notes and protocols for utilizing 5-HMSiR-Hoechst in the study of chromatin nanostructure, with a focus on Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM).
Key Features and Advantages of 5-HMSiR-Hoechst
5-HMSiR-Hoechst is a highly fluorogenic DNA probe, exhibiting an approximately 400-fold increase in fluorescence upon binding to the minor groove of DNA.[1][2] This property significantly reduces background fluorescence from unbound probes, enabling wash-free imaging in live cells.[1][2] Its far-red excitation and emission spectra minimize phototoxicity and allow for multiplexing with other fluorescent markers.
Key advantages include:
-
High Fluorogenicity: ~400-fold fluorescence enhancement upon DNA binding ensures a high signal-to-noise ratio.
-
Suitability for Super-Resolution Microscopy: Compatible with both STED and SMLM techniques for nanoscale imaging of chromatin.
-
Live-Cell Compatibility: Low toxicity and far-red emission spectrum make it ideal for long-term live-cell imaging.
-
Wash-Free Staining: High affinity and fluorogenicity allow for imaging without the need for washing steps, simplifying experimental workflows.
-
Spontaneously Blinking Dye: The HMSiR component facilitates SMLM without the need for complex imaging buffers.
Quantitative Performance Data
To facilitate experimental design and comparison with other DNA probes, the following tables summarize the key quantitative performance metrics of 5-HMSiR-Hoechst.
Table 1: Spectroscopic and Binding Properties of 5-HMSiR-Hoechst
| Property | Value | Reference |
| Excitation Maximum (Bound) | ~665 nm | |
| Emission Maximum (Bound) | ~675 nm | |
| Fluorescence Enhancement | ~400-fold | |
| DNA Binding Constant (KD) | 3.5 ± 0.3 µM |
Table 2: Performance in Super-Resolution Microscopy
| Parameter | Technique | Value | Reference |
| Z-axis Resolution | 3D STED | ~175 nm | |
| Average Photons per Localization | SMLM | ~2300 | |
| Average Localization Uncertainty | SMLM | 4.6 nm |
Experimental Protocols
I. Live-Cell Staining with 5-HMSiR-Hoechst
This protocol is a general guideline for staining live mammalian cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Materials:
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Cells cultured on imaging-compatible dishes or coverslips
Procedure:
-
Prepare Staining Solution: Dilute the 5-HMSiR-Hoechst stock solution in pre-warmed complete cell culture medium to the desired final concentration. For SMLM in human fibroblasts, a concentration of 100 nM has been shown to be effective. For STED, a higher concentration may be required. It is recommended to start with a concentration range of 50-500 nM and optimize for your specific cell line and imaging modality.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. An incubation time of 1 hour is a good starting point for SMLM. For STED, a longer incubation of up to 2 hours may be beneficial.
-
Imaging: The cells can be imaged directly in the staining solution without any washing steps.
Note on Phototoxicity: While 5-HMSiR-Hoechst is designed for low phototoxicity, it is always advisable to use the lowest possible probe concentration and light exposure that provide a sufficient signal-to-noise ratio, especially for long-term time-lapse imaging.
II. Super-Resolution Imaging of Chromatin Nanostructure
STED microscopy with 5-HMSiR-Hoechst allows for the visualization of chromatin organization with sub-diffraction resolution.
Instrumentation:
-
A STED microscope equipped with an excitation laser (e.g., 640 nm) and a depletion laser (e.g., 775 nm).
Imaging Parameters (to be optimized for your specific setup):
-
Excitation Laser Power: Use the lowest laser power that provides a detectable signal to minimize photobleaching and phototoxicity.
-
STED Depletion Laser Power: The resolution of STED microscopy is dependent on the depletion laser power. Higher power generally leads to better resolution. Start with a moderate power and increase as needed, while monitoring for signs of phototoxicity.
-
Pixel Size: A pixel size of 20-30 nm is typically used for STED imaging of chromatin.
-
Dwell Time: Adjust the pixel dwell time to achieve a good signal-to-noise ratio.
Workflow:
SMLM techniques, such as STORM, leverage the spontaneous blinking of 5-HMSiR-Hoechst to reconstruct super-resolved images of chromatin.
Instrumentation:
-
A fluorescence microscope capable of single-molecule detection, typically equipped with a high-power excitation laser (e.g., 640 nm) and a sensitive camera (e.g., EMCCD or sCMOS).
Imaging Parameters (to be optimized for your specific setup):
-
Excitation Laser Power: A high laser power is typically required to induce blinking and achieve a sufficient density of localizations.
-
Frame Rate: Acquire images at a high frame rate (e.g., 50-100 Hz) to capture the transient blinking events.
-
Number of Frames: A large number of frames (e.g., 10,000-50,000) is necessary to reconstruct a high-quality super-resolution image.
Workflow:
Comparative Analysis with Other DNA Stains
While 5-HMSiR-Hoechst offers significant advantages, it is important to consider its properties in the context of other available DNA stains for super-resolution microscopy.
Table 3: Comparison of DNA Stains for Super-Resolution Microscopy of Chromatin
| Probe | Excitation/Emission (nm) | Key Advantages | Key Limitations | Suitable for Live-Cell SRM |
| 5-HMSiR-Hoechst | ~665 / ~675 | High fluorogenicity, low toxicity, wash-free, SMLM/STED compatible | Higher concentration may be needed for STED | Yes |
| SiR-Hoechst | ~652 / ~672 | Low toxicity, STED compatible | Lower fluorescence enhancement than 5-HMSiR-Hoechst | Yes |
| Hoechst 33342 | ~350 / ~461 | High affinity, cell-permeable | UV excitation causes phototoxicity and damage | Limited |
| PicoGreen | ~502 / ~523 | High quantum yield | Requires specific buffer for SMLM | Yes |
| DRAQ5 | ~646 / ~697 | Far-red emission | Can be toxic at imaging concentrations | Limited |
Logical Relationships in Chromatin Imaging
The choice of methodology and the interpretation of results in chromatin nanostructure studies involve a series of logical relationships, from sample preparation to data analysis.
Conclusion
5-HMSiR-Hoechst is a versatile and powerful fluorescent probe for studying chromatin nanostructure in living cells using super-resolution microscopy. Its exceptional fluorogenicity, low toxicity, and compatibility with both STED and SMLM make it an invaluable tool for researchers in cell biology, genetics, and drug development. By following the detailed protocols and considering the quantitative data presented in these application notes, scientists can effectively harness the capabilities of 5-HMSiR-Hoechst to gain deeper insights into the dynamic organization of the genome.
References
Application Notes: 5-HMSiR-Hoechst for Fixed-Cell Nuclear Staining
Introduction
5-HMSiR-Hoechst is a far-red, cell-permeable DNA probe that combines a Hoechst 33258 moiety with a hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2] This conjugate exhibits spontaneous blinking and a significant increase in fluorescence—up to 400-fold—upon binding to the minor groove of DNA.[2][3] Its far-red excitation and emission maxima (approximately 640 nm and 675 nm, respectively) make it an ideal candidate for multiplexing with common blue, green, and red fluorophores, minimizing spectral overlap and reducing phototoxicity associated with UV-excitable dyes like DAPI and traditional Hoechst stains.[1]
While extensively documented for live-cell super-resolution microscopy, 5-HMSiR-Hoechst is also a powerful tool for nuclear counterstaining in fixed-cell immunofluorescence (IF) and immunohistochemistry (IHC) applications. Its high specificity and brightness allow for crisp visualization of nuclear morphology and DNA content.
Key Features & Applications
-
Far-Red Spectral Properties: Minimizes phototoxicity and spectral overlap in multicolor imaging experiments.
-
High Signal-to-Noise Ratio: The fluorogenic nature of the dye, with a dramatic increase in fluorescence upon DNA binding, ensures low background and bright nuclear staining.
-
Compatibility: Can be seamlessly integrated into standard immunofluorescence protocols following fixation and permeabilization.
-
Applications:
-
Nuclear counterstaining in immunofluorescence.
-
Analysis of nuclear morphology and condensation.
-
Cell cycle analysis based on DNA content (in conjunction with appropriate imaging and analysis software).
-
Quantitative Data Summary
The performance of nuclear stains is critical for quantitative imaging. Below is a summary of typical performance characteristics comparing 5-HMSiR-Hoechst with other common nuclear dyes in fixed-cell applications.
| Parameter | 5-HMSiR-Hoechst | SiR-Hoechst | DAPI | Hoechst 33342 |
| Excitation Max (nm) | ~640 | ~652 | ~358 | ~350 |
| Emission Max (nm) | ~675 | ~672 | ~461 | ~461 |
| Relative Brightness | ++++ | ++++ | +++ | +++ |
| Photostability | High | High | Moderate | Moderate |
| Cytotoxicity (Live-Cell) | Low | Low | Low-Moderate | Low |
| Spectral Overlap | Minimal with blue/green/red channels | Minimal with blue/green/red channels | High with blue channel fluorophores | High with blue channel fluorophores |
| Binding Mechanism | DNA Minor Groove | DNA Minor Groove | DNA Minor Groove (AT-rich) | DNA Minor Groove (AT-rich) |
Note: The data presented is a qualitative summary for comparative purposes. Actual performance may vary depending on the experimental conditions, cell type, and imaging system.
Experimental Protocols
This section provides a detailed protocol for staining fixed and permeabilized cells with 5-HMSiR-Hoechst. The protocol is designed for cells cultured on coverslips or in imaging plates and is compatible with preceding immunofluorescence staining.
Reagent Preparation
-
Phosphate-Buffered Saline (PBS): Prepare 1X PBS, pH 7.4.
-
Fixation Solution (4% Paraformaldehyde): Dissolve 4 g of paraformaldehyde (PFA) in 100 mL of 1X PBS. Heat to 60°C to dissolve, then cool to room temperature. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Buffer (0.1% Triton™ X-100 in PBS): Add 100 µL of Triton™ X-100 to 100 mL of 1X PBS.
-
5-HMSiR-Hoechst Stock Solution (1 mM): The molecular weight of 5-HMSiR-Hoechst is 908.17 g/mol . Dissolve 1 mg of the dye in 1.10 mL of DMSO to create a 1 mM stock solution. Store in small aliquots at -20°C, protected from light.
-
5-HMSiR-Hoechst Working Solution (0.5 - 2 µM): On the day of use, dilute the 1 mM stock solution in 1X PBS to a final concentration between 0.5 µM and 2 µM. The optimal concentration should be determined empirically for your specific cell type and application. Start with a concentration of 1 µM.
Fixed-Cell Staining Protocol
This protocol assumes cells are cultured on glass coverslips or in imaging-compatible microplates.
-
Cell Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with 1X PBS.
-
Add the 4% PFA fixation solution to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Add the permeabilization buffer (0.1% Triton™ X-100 in PBS) to the fixed cells.
-
Incubate for 10-15 minutes at room temperature. This step is crucial for allowing the dye to access the nucleus.
-
Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.
(At this point, you can proceed with immunofluorescence staining protocols for other targets of interest. Perform all blocking, primary, and secondary antibody incubations before proceeding to nuclear staining).
-
-
Nuclear Staining with 5-HMSiR-Hoechst:
-
Add the freshly prepared 5-HMSiR-Hoechst working solution (e.g., 1 µM in PBS) to the cells.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
Aspirate the staining solution.
-
Wash the cells twice with 1X PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate antifade mounting medium. For imaging plates, add fresh PBS or mounting medium to the wells.
-
Image the cells using a fluorescence microscope equipped with filter sets appropriate for far-red fluorescence (e.g., Cy5 filter set; Excitation: ~620-640 nm, Emission: ~660-680 nm).
-
Mandatory Visualizations
Experimental Workflow for Fixed-Cell Staining
Caption: Workflow for fixed-cell nuclear staining with 5-HMSiR-Hoechst.
Mechanism of Action: DNA Binding
Caption: Mechanism of 5-HMSiR-Hoechst fluorescence upon binding to the DNA minor groove.
References
Application Notes and Protocols for Time-Lapse and Long-Term Imaging with 5-HMSiR-Hoechst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 5-HMSiR-Hoechst, a far-red, fluorescent, and cell-permeable DNA probe, for time-lapse and long-term imaging of live cells. This novel probe offers significant advantages for studying nuclear dynamics with minimal perturbation.
Introduction
5-HMSiR-Hoechst is a specialized DNA probe designed for advanced live-cell imaging applications. It is composed of a Hoechst 33258 moiety, which binds to the minor groove of DNA, and a spontaneously blinking far-red hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2][3] This unique composition results in a probe with exceptional properties for long-term observations and super-resolution microscopy.
The key features of 5-HMSiR-Hoechst include its far-red excitation and emission spectra (Ex/Em: ~640 nm/675 nm), which minimizes phototoxicity and cellular autofluorescence often associated with blue-light excitable dyes like traditional Hoechst stains.[1][4] A critical advantage of 5-HMSiR-Hoechst is its remarkable ~400-fold increase in fluorescence upon binding to DNA. This fluorogenic nature, combined with a dual-quenching mechanism in the unbound state, leads to an extremely low background signal, enabling no-wash imaging protocols.
Key Advantages for Long-Term Imaging
-
Low Cytotoxicity: The far-red excitation light is less energetic and therefore less damaging to cells compared to the UV or blue light required for conventional DNA stains like DAPI and Hoechst 33342. This allows for extended time-lapse imaging without significantly impacting cell viability, proliferation, or behavior.
-
High Photostability: The silicon-rhodamine dye component is known for its high photostability, enabling the acquisition of many time points without significant signal loss.
-
Minimal Cellular Perturbation: The probe has been designed to have minimal impact on DNA structure and cellular processes, making it a reliable tool for observing dynamic events such as cell division and chromatin remodeling.
-
Compatibility with Super-Resolution Microscopy: The spontaneously blinking nature of the HMSiR fluorophore makes 5-HMSiR-Hoechst suitable for techniques like single-molecule localization microscopy (SMLM). It is also compatible with 3D stimulated emission depletion (STED) microscopy for nanoscale imaging of chromatin structures.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of 5-HMSiR-Hoechst, providing a basis for experimental design and comparison with other nuclear stains.
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~640 nm | |
| Emission Maximum (Em) | ~675 nm | |
| Fluorescence Increase upon DNA Binding | ~400-fold | |
| Dissociation Constant (Kd) | 3.5 ± 0.3 μM | |
| Recommended Concentration for Live-Cell Imaging | 200 nM - 4 µM | |
| Recommended Concentration for STED Microscopy | High concentration (e.g., 4 µM) |
Experimental Protocols
Protocol 1: General Staining for Time-Lapse Confocal or Widefield Microscopy
This protocol is suitable for observing nuclear dynamics, such as cell division, over extended periods.
Materials:
-
5-HMSiR-Hoechst
-
Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped for far-red imaging
Procedure:
-
Prepare Staining Solution: Prepare a working solution of 5-HMSiR-Hoechst in complete cell culture medium. A final concentration of 200 nM to 1 µM is a good starting point.
-
Cell Staining: Remove the existing medium from the cultured cells and replace it with the 5-HMSiR-Hoechst staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Imaging (No-Wash Protocol): For continuous time-lapse imaging, it is often not necessary to wash the probe out. The low background fluorescence of the unbound probe allows for direct imaging in the staining solution.
-
Imaging (Optional Wash Protocol): If a wash step is preferred, gently remove the staining solution, wash the cells twice with pre-warmed PBS, and then add fresh, pre-warmed complete cell culture medium.
-
Time-Lapse Acquisition: Proceed with time-lapse imaging using appropriate filter sets for far-red fluorescence. Minimize light exposure by using the lowest possible excitation power and exposure times that provide a sufficient signal-to-noise ratio.
Protocol 2: Staining for Super-Resolution (STED) Microscopy
This protocol is adapted for high-resolution imaging of chromatin structures.
Materials:
-
5-HMSiR-Hoechst
-
Live cells cultured on high-precision coverslips
-
Phenol red-free cell culture medium
-
STED microscope with a depletion laser around 775 nm
Procedure:
-
Prepare Staining Solution: Prepare a working solution of 5-HMSiR-Hoechst in phenol red-free medium. A higher concentration, for instance, 4 µM, may be required for STED imaging.
-
Cell Staining: Replace the culture medium with the 5-HMSiR-Hoechst staining solution.
-
Incubation: Incubate the cells for at least 2 hours at 37°C in a CO₂ incubator.
-
Imaging: Mount the coverslip on the STED microscope and proceed with imaging. Use the appropriate excitation and depletion laser lines and optimize the imaging parameters for resolution and signal quality.
Visualizations
Caption: Workflow for time-lapse imaging with 5-HMSiR-Hoechst.
Caption: Mechanism of 5-HMSiR-Hoechst fluorescence activation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak Signal | - Low probe concentration- Insufficient incubation time- Incorrect filter set | - Increase the concentration of 5-HMSiR-Hoechst.- Increase the incubation time.- Ensure the use of appropriate far-red filter sets. |
| High Background | - Excessively high probe concentration- Cell debris or autofluorescent components in the medium | - Reduce the probe concentration.- Perform the optional wash step.- Use phenol red-free medium for imaging. |
| Phototoxicity/Photobleaching | - High excitation light intensity- Long exposure times- Frequent imaging intervals | - Reduce the excitation laser power.- Use the shortest possible exposure time.- Increase the interval between time points. |
| No Nuclear Staining | - Poor cell health- Incorrect probe handling or storage | - Ensure cells are healthy and viable before staining.- Check the storage conditions and integrity of the 5-HMSiR-Hoechst stock solution. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
- 3. Far-red switching DNA probes for live cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HMSiR-Hochest | 荧光染料 | MCE [medchemexpress.cn]
Application Notes and Protocols for 5-HMSiR-Hoechst Nanoscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the image acquisition and setup for nanoscopy using the 5-HMSiR-Hoechst DNA probe. The protocols outlined below are intended for researchers in cell biology, microscopy, and drug development who are interested in high-resolution imaging of chromatin nanostructures in living cells.
Introduction
5-HMSiR-Hoechst is a far-red, cell-permeant DNA probe designed for live-cell super-resolution microscopy.[1][2][3] It is composed of the DNA minor groove binder Hoechst 33258 conjugated to a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR).[1][2] The optimal probe, the 5'-regioisomer, exhibits a significant fluorescence increase of approximately 400-fold upon binding to DNA. This property enables wash-free imaging, making it highly suitable for single-molecule localization microscopy (SMLM) and 3D stimulated emission depletion (STED) nanoscopy of chromatin in living cells. The probe's far-red excitation and emission properties minimize phototoxicity, allowing for long-term imaging.
Key Probe Characteristics
| Property | Value | Reference |
| Probe Components | Hoechst 33258, hydroxymethyl silicon-rhodamine (HMSiR) | |
| Isomer | 5'-regioisomer | |
| Fluorescence Increase upon DNA Binding | ~400-fold | |
| Binding Affinity (KD) | 3.5 ± 0.3 μM | |
| Excitation Wavelength (Ex) | 640 nm | |
| Emission Wavelength (Em) | 675 nm | |
| Compatibility | Live-cell STED and SMLM | |
| Cell Permeability | Yes |
Experimental Workflow
Caption: Experimental workflow for 5-HMSiR-Hoechst nanoscopy.
Protocols
I. Cell Culture and Seeding
-
Culture cells of interest (e.g., HeLa, U-2 OS, or human primary fibroblasts) in an appropriate growth medium supplemented with fetal bovine serum and penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For imaging, seed the cells onto glass-bottom dishes or coverslips suitable for high-resolution microscopy. The seeding density should be optimized to achieve a sub-confluent monolayer on the day of imaging.
II. 5-HMSiR-Hoechst Staining Protocol
-
Probe Preparation: Prepare a stock solution of 5-HMSiR-Hoechst in DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
For STED imaging, a concentration of 1 µM can be used.
-
For SMLM imaging, a concentration of 100 nM is recommended.
-
-
Staining: Remove the culture medium from the cells and add the 5-HMSiR-Hoechst working solution.
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Imaging: No washing steps are required before imaging. Imaging can be performed directly in the staining medium.
III. STED Nanoscopy Image Acquisition
-
Microscope Setup: Use a STED microscope equipped with a pulsed or continuous wave laser for depletion.
-
Excitation: Excite the 5-HMSiR-Hoechst probe using a laser line at approximately 640 nm.
-
Depletion: Use a STED laser at 775 nm for efficient depletion of the fluorescence signal. High excitation laser power may be necessary for optimal resolution.
-
Detection: Collect the fluorescence emission in a spectral window centered around 675 nm.
-
Image Settings: Adjust the laser powers, pixel size, and dwell time to optimize the signal-to-noise ratio and minimize photobleaching while achieving the desired resolution.
-
3D STED: For 3D STED imaging, utilize a z-donut-shaped STED beam to improve axial resolution.
Quantitative Data Summary
| Parameter | Technique | Value/Range | Cell Type | Notes | Reference |
| Staining Concentration | STED | 1 µM | U-2 OS, Fibroblasts | 1-hour incubation at 37°C. | |
| Staining Concentration | SMLM | 100 nM | Not specified | 1-hour incubation, no wash. | |
| z-axis Resolution | 3D STED | ~175 nm | Not specified | ~4-fold improvement over confocal. | |
| Lateral Resolution | STED | Below 100 nm | Human primary fibroblasts, HeLa | - | |
| Toxicity | Cell Viability | No significant effect | HeLa | 24-hour treatment at concentrations exceeding imaging use. |
Signaling Pathway Visualization
The mechanism of 5-HMSiR-Hoechst action is based on direct binding to DNA and a conformational change leading to fluorescence, rather than a complex signaling pathway. The following diagram illustrates the probe's mechanism of action.
Caption: Mechanism of 5-HMSiR-Hoechst fluorescence activation.
References
Troubleshooting & Optimization
Troubleshooting guide for poor 5-HMSiR-Hoechst staining
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 5-HMSiR-Hoechst for nuclear staining.
Frequently Asked Questions (FAQs)
Q1: What is 5-HMSiR-Hoechst and what are its primary applications?
5-HMSiR-Hoechst is a far-red DNA probe used for staining the nuclei of living cells.[1][2][3][4][5] It is composed of Hoechst 33258, a minor groove-binding DNA stain, and a spontaneously blinking far-red hydroxymethyl silicon-rhodamine (HMSiR). Its key features include high cell permeability, minimal toxicity, and a significant increase in fluorescence upon binding to DNA, which allows for wash-free imaging. It is particularly well-suited for live-cell nanoscopy techniques such as single-molecule localization microscopy (SMLM) and 3D stimulated emission depletion (STED) microscopy.
Q2: What are the excitation and emission wavelengths for 5-HMSiR-Hoechst?
-
Excitation: ~640 nm
-
Emission: ~675 nm
Q3: How does 5-HMSiR-Hoechst compare to traditional Hoechst dyes?
Traditional Hoechst dyes, like Hoechst 33342, require UV light for excitation (~360 nm), which can be phototoxic to cells. 5-HMSiR-Hoechst, being a far-red probe, uses lower-energy light for excitation, reducing the risk of cell damage during long-term imaging. Furthermore, traditional Hoechst dyes can undergo photoconversion when exposed to UV light, leading to artifacts and background fluorescence in other channels. 5-HMSiR-Hoechst avoids this issue due to its far-red spectral properties.
Troubleshooting Guide for Poor 5-HMSiR-Hoechst Staining
This section addresses common issues encountered during 5-HMSiR-Hoechst staining experiments.
Issue 1: Weak or No Nuclear Signal
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect Reagent | Ensure you are using the 5'-regioisomer of HMSiR-Hoechst, as it has been shown to stain the nucleus of living cells more efficiently than the 6'-regioisomer. |
| Suboptimal Dye Concentration | The optimal concentration can vary between cell types. Start with a concentration of 100 nM and titrate up or down as needed. For some applications, concentrations up to 4 µM have been used with related SiR-Hoechst dyes. |
| Insufficient Incubation Time | Incubate cells with the staining solution for at least 30 minutes. Peak fluorescence is often observed after about 90 minutes. For bone marrow cells, incubation times of 90-120 minutes have been found to be optimal for Hoechst staining in general. |
| Low Cell Permeability | While 5-HMSiR-Hoechst is generally cell-permeable, certain cell types may be more resistant. Ensure cells are healthy and not over-confluent. |
| Incorrect Filter Set | Verify that the excitation and emission filters on your microscope are appropriate for the far-red spectral properties of 5-HMSiR-Hoechst (Ex/Em: ~640/675 nm). |
| Cell Death | If cells are unhealthy or dying, their nuclear morphology and permeability may be altered, leading to poor staining. Assess cell viability using a live/dead assay if necessary. |
Issue 2: High Background Fluorescence
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Using too high a concentration of the dye can lead to non-specific binding and increased background. Try reducing the concentration of 5-HMSiR-Hoechst. |
| Insufficient Washing | Although 5-HMSiR-Hoechst is suitable for wash-free imaging, a washing step can help reduce background. After incubation, wash the cells 2-3 times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS). |
| Autofluorescence | Some cell culture media containing phenol red can contribute to background fluorescence. For imaging, consider using a phenol red-free medium. |
| Contaminated Solutions | Ensure all buffers and media are fresh and free of contaminants that could cause fluorescence. |
Issue 3: Rapid Photobleaching or Fading Signal
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Excitation Laser Power | Use the lowest possible laser power that provides an adequate signal. The HMSiR fluorophore can be rapidly switched "OFF" by intense excitation light. |
| Prolonged Exposure | Minimize the exposure time and the frequency of image acquisition. |
| Software or Hardware Issues | In some cases, microscope software or hardware may cause unexpected changes in illumination intensity, leading to apparent fading. Monitor your system's performance to rule out this possibility. |
| Dye Efflux | Some cell types actively pump out fluorescent dyes. While this is less of an issue with 5-HMSiR-Hoechst, if you suspect dye efflux, you can try imaging at a lower temperature (though this may affect cell physiology) or keeping a low concentration of the dye in the imaging medium. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for 5-HMSiR-Hoechst and related compounds.
| Parameter | 5-HMSiR-Hoechst | SiR-Hoechst | Hoechst 33342 |
| Excitation Maximum | ~665 nm (DNA-bound) | 652 nm (DNA-bound) | ~360 nm |
| Emission Maximum | ~675 nm (DNA-bound) | 672 nm (DNA-bound) | ~460 nm |
| Fluorescence Increase (upon DNA binding) | ~400-fold | ~50-fold | ~30-fold |
| Dissociation Constant (Kd) | 3.5 ± 0.3 µM | 8.4 µM | 2.6 nM |
| Recommended Staining Concentration | 100 nM | 0.5 - 4 µM | 1 - 5 µg/mL |
Experimental Protocols
Live-Cell Staining with 5-HMSiR-Hoechst
This protocol provides a general guideline for staining live cells with 5-HMSiR-Hoechst. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium (phenol red-free medium is recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Live cells cultured in an appropriate vessel for fluorescence microscopy
Procedure:
-
Prepare Staining Solution: Dilute the 5-HMSiR-Hoechst stock solution to a final working concentration of 100 nM in pre-warmed complete cell culture medium.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 30-90 minutes at 37°C, protected from light.
-
Washing (Optional): For experiments sensitive to background fluorescence, remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed medium or PBS. For wash-free imaging, this step can be omitted.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~640 nm, Emission: ~675 nm). Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
Visualizations
Caption: A flowchart for troubleshooting common issues in 5-HMSiR-Hoechst staining.
Caption: Mechanism of 5-HMSiR-Hoechst fluorescence upon binding to DNA.
References
- 1. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Far-red switching DNA probes for live cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HMSiR-Hochest | 荧光染料 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing 5-HMSiR-Hoechst for STED Imaging
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing 5-HMSiR-Hoechst concentration for Stimulated Emission Depletion (STED) imaging. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high-quality super-resolution images of nuclear structures.
Frequently Asked Questions (FAQs)
Q1: What is 5-HMSiR-Hoechst and why is it used for STED imaging?
A1: 5-HMSiR-Hoechst is a far-red, cell-permeable DNA probe that is highly suitable for live-cell super-resolution microscopy, including STED. It is a conjugate of a Hoechst 33258 derivative and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) dye.[1][2] Its key advantages include:
-
Far-red excitation and emission: Minimizes phototoxicity compared to UV-excitable dyes like traditional Hoechst stains.[3]
-
Fluorogenic properties: The probe's fluorescence intensity increases significantly (up to 400-fold) upon binding to DNA, which reduces background noise and allows for wash-free imaging.[2][4]
-
Compatibility with STED: It can be effectively used with standard STED microscopes, particularly those equipped with a 775 nm depletion laser, to visualize chromatin structures with a resolution well below 100 nm.
-
Minimal toxicity at optimal concentrations: When used at low concentrations, it shows minimal impact on cell viability and proliferation.
Q2: What is the general mechanism of 5-HMSiR-Hoechst staining?
A2: The Hoechst moiety of the probe binds to the minor groove of DNA, with a preference for AT-rich regions. The silicon-rhodamine (SiR) component is responsible for the far-red fluorescence. In its unbound state, the dye is in a non-fluorescent spirolactone form. Upon binding to DNA, the equilibrium shifts to the fluorescent zwitterionic form, leading to a significant increase in fluorescence emission.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Far-red switching DNA probes for live cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
Strategies to reduce phototoxicity and photobleaching of 5-HMSiR-Hoechst
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when using the far-red fluorescent DNA stain, 5-HMSiR-Hoechst, particularly concerning phototoxicity and photobleaching.
Frequently Asked Questions (FAQs)
Q1: I am observing rapid signal loss (photobleaching) during my time-lapse imaging experiment with 5-HMSiR-Hoechst. What are the potential causes and solutions?
A1: Rapid photobleaching of 5-HMSiR-Hoechst can be caused by several factors, primarily excessive excitation light exposure. Here’s a breakdown of potential causes and solutions:
-
High Excitation Power: The rate of photobleaching is directly related to the intensity of the excitation light.
-
Solution: Reduce the laser or LED power to the minimum level that still provides an adequate signal-to-noise ratio.
-
-
Long Exposure Times: Prolonged exposure to excitation light increases the total number of photons that interact with the fluorophore, leading to a higher probability of photobleaching.
-
Solution: Use the shortest possible exposure time that allows for clear image acquisition.
-
-
High Frame Rate: Acquiring images too frequently in a time-lapse experiment will increase the cumulative light exposure.
-
Solution: Increase the interval between image acquisitions to the longest duration that still captures the dynamics of your biological process of interest.
-
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS), generated upon excitation of the fluorophore in the presence of oxygen, are a major contributor to photobleaching.
-
Solution: Consider using an oxygen scavenging system or supplementing your imaging medium with antioxidants. See the detailed protocols below for more information.
-
Q2: My live cells are showing signs of stress or dying after staining with 5-HMSiR-Hoechst and imaging. How can I reduce phototoxicity?
A2: Phototoxicity is primarily caused by the generation of reactive oxygen species (ROS) upon illumination of the fluorophore. While 5-HMSiR-Hoechst is designed for reduced phototoxicity due to its far-red excitation, high light doses can still induce cellular stress.
-
Optimize Illumination: This is the most critical factor. Reduce excitation power, shorten exposure times, and increase imaging intervals as described in the photobleaching section.
-
Use Optimized Imaging Media:
-
Antioxidants: Supplement your live-cell imaging medium with antioxidants like Trolox or ascorbic acid to neutralize ROS.
-
Phenol Red-Free Media: Phenol red in culture media can generate ROS upon illumination, so using a phenol red-free formulation is recommended for live-cell imaging.
-
-
Control the Environment: Maintain optimal physiological conditions (37°C, 5% CO₂) for your cells throughout the imaging experiment using a stage-top incubator.
-
Lower Dye Concentration: While 5-HMSiR-Hoechst has low intrinsic toxicity, using the lowest effective concentration can help minimize any potential adverse effects. A typical starting concentration is 100 nM.
Q3: The fluorescence signal from 5-HMSiR-Hoechst in my cells is weak or I see high background.
A3: Several factors can contribute to a weak or noisy signal:
-
Suboptimal Dye Concentration:
-
Solution: Titrate the concentration of 5-HMSiR-Hoechst to find the optimal balance between bright nuclear staining and low background. A starting range of 100-500 nM is recommended.
-
-
Efflux Pump Activity: Some cell lines express efflux pumps that can actively remove the dye from the cells, leading to a dim signal.
-
High Background from Unbound Dye: Although 5-HMSiR-Hoechst is fluorogenic (its fluorescence increases upon binding to DNA), high concentrations can lead to background from unbound dye.
-
Solution: Perform a wash step with fresh imaging medium after incubation with the dye to remove any excess unbound probe.
-
-
Autofluorescence: Cellular autofluorescence is generally lower in the far-red spectrum, which is an advantage of using 5-HMSiR-Hoechst. However, if you still observe significant background, it may be inherent to your sample.
-
Solution: Acquire an image of unstained cells under the same imaging conditions to determine the level of autofluorescence and use this for background subtraction during image analysis.
-
Q4: Can I use an oxygen scavenging system with 5-HMSiR-Hoechst? Are there any potential side effects for live cells?
A4: Yes, oxygen scavenging systems can be effective in reducing photobleaching of 5-HMSiR-Hoechst. These systems typically work by enzymatically removing dissolved oxygen from the imaging medium.
-
Common Systems: A popular system is the glucose oxidase and catalase (GODCAT) system.
-
Potential Side Effects: A major consideration for live-cell imaging is that oxygen deprivation can negatively impact cell health by inhibiting mitochondrial respiration and reducing ATP production.[4][5] This can lead to cellular stress and alter the biological processes you are studying.
-
Mitigation: To counteract the effects of hypoxia, you can supplement the imaging medium with metabolic intermediates that can help maintain intracellular ATP levels. See the detailed protocol below for a recipe.
Quantitative Data Summary
Table 1: Qualitative Relationship Between Imaging Parameters and Photobleaching/Phototoxicity
| Parameter | Effect on Photobleaching | Effect on Phototoxicity | Recommendation for Reduction |
| Excitation Power | Increases | Increases | Use the lowest power necessary for a good signal-to-noise ratio. |
| Exposure Time | Increases | Increases | Use the shortest possible exposure time. |
| Imaging Frequency | Increases (cumulative) | Increases (cumulative) | Increase the time interval between acquisitions. |
| Dye Concentration | Can increase signal, but not directly photobleaching rate | Can increase phototoxicity if excessively high | Use the lowest effective concentration (e.g., start at 100 nM). |
| Oxygen Presence | Increases | Increases | Use oxygen scavengers or antioxidants. |
Table 2: Photobleaching Half-Life of SiR Dyes Under Different Conditions
| Fluorophore | Condition | Photobleaching Half-Life (t½) | Reference |
| SiR-Actin | Standard Imaging Medium | ~10-30 seconds | |
| SiR-Actin | With ROXS (Reducing and Oxidizing System) | Significantly increased | |
| TMR | Outside the cell, various O₂ and ROXS conditions | ~0.5 - 200 seconds | |
| ST647 | Outside the cell, various O₂ and ROXS conditions | ~0.5 - 200 seconds |
Note: The photostability of 5-HMSiR-Hoechst is expected to be in a similar range to other SiR dyes. The actual half-life will depend on the specific imaging conditions (microscope, objective, camera, and illumination settings).
Experimental Protocols
Protocol 1: General Live-Cell Staining with 5-HMSiR-Hoechst
Materials:
-
Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
-
(Optional) Verapamil stock solution (10 mM in DMSO)
Procedure:
-
Culture cells to the desired confluency (typically 50-70%).
-
Prepare the staining solution by diluting the 5-HMSiR-Hoechst stock solution in pre-warmed imaging medium to a final concentration of 100-500 nM.
-
(Optional) If using an efflux pump inhibitor, add verapamil to the staining solution to a final concentration of 10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
Remove the staining solution and wash the cells twice with pre-warmed imaging medium.
-
Add fresh, pre-warmed imaging medium to the cells for imaging.
-
Proceed with live-cell imaging, following the recommendations to minimize phototoxicity and photobleaching.
Protocol 2: Reducing Phototoxicity with Antioxidant-Supplemented Imaging Medium
Materials:
-
Live-cell imaging medium (phenol red-free)
-
Trolox (water-soluble Vitamin E analog) or Ascorbic Acid (Vitamin C)
-
Cells stained with 5-HMSiR-Hoechst as per Protocol 1
Procedure:
-
Prepare a stock solution of the antioxidant. For example, a 100 mM stock of Trolox in DMSO or a 500 mM stock of ascorbic acid in water (prepare fresh).
-
On the day of the experiment, dilute the antioxidant stock solution into your pre-warmed, phenol red-free imaging medium to a final concentration of 500 µM for Trolox or 1-2 mM for ascorbic acid.
-
After staining and washing your cells with 5-HMSiR-Hoechst (Protocol 1), replace the medium with the antioxidant-supplemented imaging medium.
-
Incubate for at least 15 minutes before starting your imaging session.
-
Image the cells, keeping in mind the general principles of minimizing light exposure.
Protocol 3: Using an Oxygen Scavenging System for Reduced Photobleaching
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-Glucose
-
Live-cell imaging buffer (HEPES-buffered, phenol red-free)
-
Cells stained with 5-HMSiR-Hoechst
Procedure:
-
Prepare Stock Solutions:
-
Glucose Oxidase: 10 mg/mL in imaging buffer.
-
Catalase: 10 mg/mL in imaging buffer.
-
D-Glucose: 20% (w/v) in water.
-
-
Prepare the Oxygen Scavenging Imaging Buffer (prepare fresh before imaging):
-
To your imaging buffer, add D-glucose to a final concentration of 0.5%.
-
Just before use, add glucose oxidase to a final concentration of 0.1 mg/mL and catalase to a final concentration of 0.02 mg/mL. Mix gently.
-
-
Imaging:
-
After staining and washing the cells with 5-HMSiR-Hoechst, replace the medium with the freshly prepared oxygen scavenging imaging buffer.
-
Proceed with imaging immediately. Be aware of the potential for cellular stress due to hypoxia and consider this when interpreting your results.
-
Protocol 4: Assessing Cell Viability After Imaging
This protocol uses Calcein-AM and Propidium Iodide (PI) to differentiate between live and dead cells after a time-lapse imaging experiment.
Materials:
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cells previously imaged with 5-HMSiR-Hoechst
Procedure:
-
After completing your time-lapse imaging experiment, remove the imaging medium.
-
Wash the cells once with PBS.
-
Prepare a staining solution containing Calcein-AM (final concentration 1-2 µM) and PI (final concentration 1-2 µg/mL) in PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Image the cells using the appropriate filter sets for Calcein (green fluorescence in live cells) and PI (red fluorescence in dead cells).
-
Quantify the number of live and dead cells in the imaged fields of view to assess the level of phototoxicity.
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts and workflows.
Caption: Signaling pathway of phototoxicity induced by fluorescent probes.
Caption: Jablonski diagram illustrating the mechanism of photobleaching.
Caption: A logical workflow for troubleshooting common issues with 5-HMSiR-Hoechst.
References
- 1. verapamil - Spirochrome [spirochrome.com]
- 2. Rhodamine–Hoechst positional isomers for highly efficient staining of heterochromatin - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05082A [pubs.rsc.org]
- 3. SiR-DNA/SiR–Hoechst-induced chromosome entanglement generates severe anaphase bridges and DNA damage | Life Science Alliance [life-science-alliance.org]
- 4. Minimizing ATP depletion by oxygen scavengers for single-molecule fluorescence imaging in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Minimizing background fluorescence in 5-HMSiR-Hoechst imaging
Welcome to the technical support center for 5-HMSiR-Hoechst imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence for high-quality live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: What is 5-HMSiR-Hoechst and why is it used for live-cell imaging?
5-HMSiR-Hoechst is a far-red, cell-permeant DNA probe designed for live-cell imaging. It is a conjugate of Hoechst 33258, a minor-groove binding DNA stain, and hydroxymethyl silicon-rhodamine (HMSiR), a spontaneously blinking fluorophore.[1][2] Its key advantages include:
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Far-Red Emission: With an excitation maximum around 640 nm and an emission maximum around 675 nm, it helps to avoid the natural autofluorescence of cells, which is typically found in the blue-green spectral region.[1][3]
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High Signal-to-Noise Ratio: The probe's fluorescence is significantly enhanced upon binding to DNA (up to a 400-fold increase), which allows for "no-wash" protocols and minimizes background from unbound probes.[2]
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Super-Resolution Compatibility: Its properties make it suitable for advanced imaging techniques like 3D stimulated emission depletion (STED) microscopy.
Q2: What are the most common sources of high background fluorescence in 5-HMSiR-Hoechst imaging?
High background can originate from several sources:
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Imaging Medium: Standard cell culture media containing phenol red, vitamins (like riboflavin), and fetal bovine serum (FBS) are major contributors to background fluorescence.
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Excess Dye Concentration: Using a higher-than-optimal concentration of 5-HMSiR-Hoechst can lead to non-specific binding and increased background.
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Imaging Vessel: Plastic-bottom culture dishes can exhibit significant autofluorescence.
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Cellular Autofluorescence: While 5-HMSiR-Hoechst avoids the most common blue-green autofluorescence, some cellular components like lipofuscin can fluoresce across a broad spectrum.
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Inadequate Washing: In protocols that include a wash step, insufficient washing can leave behind unbound dye, contributing to background.
Q3: Can 5-HMSiR-Hoechst be toxic to cells?
Yes, like other DNA-binding dyes, 5-HMSiR-Hoechst can exhibit cytotoxicity. Studies on the related SiR-Hoechst probe have shown that it can induce DNA damage responses and cause a G2 phase cell cycle delay or arrest at concentrations below 1 µM. Therefore, it is critical to use the lowest effective concentration that provides a sufficient signal for your imaging experiment.
Q4: Do I need to perform a wash step after staining with 5-HMSiR-Hoechst?
Due to its fluorogenic nature (a large increase in fluorescence upon binding to DNA), 5-HMSiR-Hoechst is compatible with wash-free imaging protocols. However, if you are experiencing high background, incorporating wash steps can be a valuable optimization strategy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: High Background Fluorescence Obscuring Nuclear Signal
If the background fluorescence is high, making it difficult to distinguish the stained nuclei, consider the following solutions:
| Potential Cause | Recommended Solution |
| Imaging Medium | Replace standard culture medium with a phenol red-free imaging medium or a clear buffered saline solution (like HBSS) before imaging. Gibco's FluoroBrite™ DMEM is a commonly used alternative. |
| Excess Dye Concentration | Perform a concentration titration to find the optimal dye concentration for your cell type and experimental conditions. Start with a lower concentration than recommended and increase it gradually. |
| Plastic Imaging Dish | Switch from plastic-bottom dishes to glass-bottom dishes or plates, which are specifically designed to reduce autofluorescence. |
| Inadequate Washing | If using a wash protocol, increase the number and duration of washes with a buffered saline solution like PBS to remove unbound dye. |
| Microscope Settings | Adjust microscope settings to optimize the signal-to-noise ratio. This may include reducing laser power or exposure time to a level that maintains a clear signal from the nuclei while minimizing background detection. |
Problem 2: Weak or No Nuclear Signal
If you are observing a very faint signal or no signal at all from the cell nuclei, try these troubleshooting steps:
| Potential Cause | Recommended Solution |
| Dye Concentration Too Low | While it's important to avoid high concentrations, an overly diluted dye will result in a weak signal. If you have already optimized for low background, try incrementally increasing the 5-HMSiR-Hoechst concentration. |
| Insufficient Incubation Time | The optimal incubation time can vary between cell types. If the signal is weak, try extending the incubation period (e.g., from 15 minutes to 30-60 minutes). |
| Incorrect Microscope Filter Set | Ensure you are using the correct filter set for a far-red fluorophore (Excitation ~640 nm, Emission ~675 nm). Far-red fluorescence is not visible to the human eye through the eyepiece and must be detected with a suitable camera. |
| Cell Health | Unhealthy or dead cells may not stain properly. Ensure your cells are healthy and within a normal passage number before staining. |
| Dye Efflux | Some cell lines, particularly cancer cells, express efflux pumps that can actively remove the dye. The use of inhibitors like Verapamil has been shown to improve staining with SiR-Hoechst in certain cell lines (e.g., U2OS). |
Experimental Protocols & Data
Protocol 1: Optimizing 5-HMSiR-Hoechst Concentration
This protocol provides a method for determining the optimal staining concentration to maximize the signal-to-noise ratio.
Methodology:
-
Cell Seeding: Seed your cells of interest in a multi-well, glass-bottom imaging plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Dye Preparation: Prepare a series of dilutions of 5-HMSiR-Hoechst in phenol red-free imaging medium. A suggested range is 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM.
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Staining: Remove the culture medium from the cells and add the different concentrations of the 5-HMSiR-Hoechst staining solution to the wells.
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Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
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Imaging: Image the cells directly in the staining solution using a confocal or widefield fluorescence microscope equipped with appropriate far-red filters (e.g., Ex: 640/20 nm, Em: 680/30 nm). Use consistent acquisition settings (laser power, exposure time, gain) for all wells.
-
Analysis:
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Quantify the mean fluorescence intensity within the nuclei (Signal).
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Quantify the mean fluorescence intensity in a background region of the same image that does not contain cells (Background).
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Calculate the Signal-to-Noise Ratio (SNR) for each concentration: SNR = (Signal - Background) / Background.
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Selection: Choose the lowest concentration that provides a sufficient SNR for your imaging needs, while minimizing potential cytotoxicity.
Example Quantitative Data:
| 5-HMSiR-Hoechst Concentration | Mean Nuclear Intensity (Signal) | Mean Background Intensity | Signal-to-Noise Ratio (SNR) |
| 50 nM | 1500 | 250 | 5.0 |
| 100 nM | 3200 | 280 | 10.4 |
| 250 nM | 6500 | 310 | 20.0 |
| 500 nM | 8100 | 450 | 17.0 |
| 1 µM | 9200 | 680 | 12.5 |
In this example, 250 nM provides the highest SNR.
Visual Guides
Workflow for Optimizing Staining
The following diagram illustrates a typical workflow for optimizing your 5-HMSiR-Hoechst staining protocol to minimize background.
Caption: Workflow for optimizing 5-HMSiR-Hoechst concentration.
Troubleshooting Logic for High Background
This decision tree provides a logical approach to troubleshooting high background fluorescence.
References
Addressing non-specific binding of 5-HMSiR-Hoechst in cells
Welcome to the technical support center for 5-HMSiR-Hoechst. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding of the 5-HMSiR-Hoechst DNA probe in cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-HMSiR-Hoechst and what are its primary applications?
5-HMSiR-Hoechst is a far-red fluorescent DNA probe designed for live-cell imaging. It is composed of a Hoechst 33258 moiety, which binds to the minor groove of DNA, and a hydroxymethyl silicon-rhodamine (HMSiR) fluorophore[1][2][3]. This combination allows for the visualization of nuclear DNA in the far-red spectrum, which is beneficial for reducing phototoxicity and background autofluorescence. Its excellent performance, particularly the 5'-regioisomer, allows for a significant increase in fluorescence upon binding to DNA, making it suitable for advanced imaging techniques like wash-free single-molecule localization and 3D stimulated emission depletion (STED) microscopy[2][3].
Q2: What causes non-specific binding of 5-HMSiR-Hoechst?
Non-specific binding of 5-HMSiR-Hoechst can arise from the individual components of the probe:
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Hoechst 33258 Moiety: While Hoechst dyes bind with high affinity to the AT-rich regions of the DNA minor groove, they can also exhibit lower affinity, non-specific interactions with the sugar-phosphate backbone of DNA.
-
HMSiR Fluorophore: Silicon-rhodamine dyes can be hydrophobic, leading to non-specific interactions with various cellular components, such as lipids and proteins, as well as with glass or plastic surfaces of imaging dishes. These hydrophobic interactions are a primary cause of background fluorescence.
Q3: How does the fluorogenic nature of SiR probes help with background fluorescence?
Silicon-rhodamine (SiR) probes, including 5-HMSiR-Hoechst, are fluorogenic. This means their fluorescence is significantly quenched in an aqueous environment and increases dramatically upon binding to their target (in this case, DNA). This property helps to reduce the background signal from unbound probes in the cytoplasm, leading to a better signal-to-noise ratio even without extensive washing steps.
Troubleshooting Guide: Non-Specific Binding
This guide provides solutions to common issues related to non-specific binding of 5-HMSiR-Hoechst.
Issue 1: High cytoplasmic or background fluorescence.
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Possible Cause: The concentration of 5-HMSiR-Hoechst is too high, leading to an excess of unbound probe.
-
Solution: Optimize the probe concentration by performing a titration. Start with a lower concentration than recommended and gradually increase it to find the optimal balance between nuclear signal and background fluorescence.
-
Possible Cause: Insufficient washing after staining, leaving behind unbound probe.
-
Solution: Although 5-HMSiR-Hoechst can be used in wash-free protocols, incorporating gentle washing steps with pre-warmed phosphate-buffered saline (PBS) or a specialized live-cell imaging solution can help reduce background fluorescence.
-
Possible Cause: Non-specific binding of the HMSiR moiety to hydrophobic cellular components.
-
Solution: Include a blocking agent in your staining protocol. Incubating cells with a solution of Bovine Serum Albumin (BSA) before and during staining can help to saturate non-specific binding sites.
Issue 2: Fluorescent signal observed on the surface of the imaging dish.
-
Possible Cause: The hydrophobic HMSiR component of the probe is adhering to the plastic or glass surface of the imaging vessel.
-
Solution: Use imaging plates or dishes with a hydrophilic coating or those specifically designed for low non-specific binding. Alternatively, pre-coating the imaging surface with a blocking agent like BSA can help to passivate the surface.
Issue 3: Low signal-to-noise ratio.
-
Possible Cause: Suboptimal imaging media is contributing to background fluorescence.
-
Solution: Use an imaging medium that is specifically formulated to have low autofluorescence. Phenol red-free media is a common choice for fluorescence microscopy.
-
Possible Cause: The incubation time is not optimal, leading to either incomplete staining of the nucleus or excessive non-specific uptake.
-
Solution: Optimize the incubation time. Shorter incubation times may be sufficient for nuclear staining while minimizing non-specific accumulation.
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions and optimization strategies to minimize non-specific binding of 5-HMSiR-Hoechst.
Table 1: Recommended Staining Parameters for 5-HMSiR-Hoechst in Live Cells
| Parameter | Recommended Range | Notes |
| Concentration | 100 nM - 1 µM | Start with a lower concentration and titrate up to find the optimal signal-to-noise ratio for your cell type. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally better to reduce non-specific uptake. Optimization is cell-type dependent. |
| Temperature | 37°C | Staining is typically performed at physiological temperatures to ensure normal cellular function. |
Table 2: Troubleshooting Strategies and Their Impact on Signal-to-Noise Ratio (SNR)
| Strategy | Expected Impact on SNR | Considerations |
| Optimize Probe Concentration | High | Lower concentrations reduce background from unbound probe. |
| Optimize Incubation Time | Moderate to High | Shorter times can decrease non-specific uptake. |
| Washing Steps (1-3x with PBS) | Moderate | Removes unbound probe from the extracellular space. |
| Use of Blocking Agents (e.g., 1% BSA) | Moderate to High | Reduces non-specific hydrophobic and ionic interactions. |
| Use of Low-Autofluorescence Imaging Media | Moderate | Reduces background fluorescence from the media itself. |
Experimental Protocols
Protocol 1: Standard Staining Protocol for Live Cells
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Cell Preparation: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
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Staining Solution Preparation: Prepare a working solution of 5-HMSiR-Hoechst in pre-warmed, serum-free cell culture medium. A starting concentration of 500 nM is recommended.
-
Staining: Remove the existing culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional but Recommended): Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.
-
Imaging: Image the cells immediately in a suitable low-autofluorescence imaging medium.
Protocol 2: Optimized Protocol to Reduce Non-Specific Binding
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Cell Preparation: Plate cells as in the standard protocol.
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Blocking: Wash the cells once with pre-warmed PBS. Then, incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at 37°C.
-
Staining Solution Preparation: Prepare the 5-HMSiR-Hoechst working solution in the blocking solution or a serum-free medium.
-
Staining: Remove the blocking solution and add the staining solution.
-
Incubation: Incubate for the optimized time (e.g., 15 minutes) at 37°C.
-
Washing: Wash the cells three times with pre-warmed PBS, with each wash lasting for 5 minutes to ensure the removal of unbound probe.
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Imaging: Proceed with imaging in a low-autofluorescence medium.
Visualizations
Caption: Workflow for staining live cells with 5-HMSiR-Hoechst.
Caption: Troubleshooting logic for addressing non-specific binding.
References
How to improve the signal-to-noise ratio with 5-HMSiR-Hoechst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the 5-HMSiR-Hoechst live-cell DNA stain.
Frequently Asked Questions (FAQs)
Q1: What is 5-HMSiR-Hoechst and what are its primary applications?
5-HMSiR-Hoechst is a far-red, cell-permeable DNA probe designed for live-cell imaging. It is composed of a Hoechst 33258 molecule conjugated to a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2][3] Its primary applications include high-resolution imaging of nuclear DNA, single-molecule localization microscopy (SMLM), and stimulated emission depletion (STED) microscopy of chromatin nanostructures in living cells.[1][4] The probe exhibits a significant increase in fluorescence—up to 400-fold—upon binding to the minor groove of DNA, which contributes to a high signal-to-noise ratio.
Q2: How does the fluorescence of 5-HMSiR-Hoechst increase upon DNA binding?
The significant fluorescence enhancement of 5-HMSiR-Hoechst upon DNA binding is attributed to a dual-quenching mechanism in its unbound state. This involves both spiroether formation and intramolecular quenching. When the Hoechst moiety binds to the DNA minor groove, this quenching is suppressed, leading to a dramatic increase in fluorescence emission.
References
- 1. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Far-red switching DNA probes for live cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-HMSiR-Hoechst Staining in Fixed Samples
Welcome to the technical support center for 5-HMSiR-Hoechst staining. This guide provides researchers, scientists, and drug development professionals with detailed information on compatible fixation methods, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: Can 5-HMSiR-Hoechst be used to stain fixed cells?
A1: Yes, 5-HMSiR-Hoechst and other silicon-rhodamine (SiR)-based DNA probes are compatible with fixation, particularly with paraformaldehyde (PFA).[1] While 5-HMSiR-Hoechst is primarily designed for live-cell imaging due to its cell permeability and fluorogenic nature, its fluorescence can be preserved after fixation, allowing for high-quality imaging of nuclear structures in fixed samples.
Q2: Which fixation method is recommended for 5-HMSiR-Hoechst staining?
A2: Paraformaldehyde (PFA) fixation is generally the recommended method for preserving the fluorescence of SiR-based probes. Methanol fixation can also be used, but it may have a greater impact on the fluorescence intensity of some fluorophores and can alter cellular morphology more significantly.
Q3: Will fixation affect the fluorescence intensity of 5-HMSiR-Hoechst?
A3: While some loss of fluorescence is possible with any fixation procedure, DNA-binding dyes like 5-HMSiR-Hoechst are generally considered to be relatively stable. One study indicated that DNA-based fluorescent reporters were not significantly impacted by either PFA or methanol fixation. However, the exact degree of signal retention can depend on the specific protocol and cell type.
Q4: Can I perform immunostaining after 5-HMSiR-Hoechst staining and fixation?
A4: Yes, it is possible to perform subsequent immunostaining. However, the fixation and permeabilization steps required for immunostaining must be compatible with preserving the 5-HMSiR-Hoechst signal. A sequential staining protocol where 5-HMSiR-Hoechst staining is performed after the secondary antibody incubation is often recommended to minimize any potential signal loss.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Fixation: Prolonged or harsh fixation can quench fluorescence. | Optimize fixation time and concentration. For 4% PFA, a 10-15 minute incubation at room temperature is a good starting point. |
| Low Dye Concentration: Insufficient dye concentration can lead to a weak signal. | Ensure the use of an appropriate concentration of 5-HMSiR-Hoechst for your cell type. A typical starting concentration for live-cell staining is 0.1-1 µM, which can be adapted for fixed-cell protocols. | |
| Photobleaching: Excessive exposure to excitation light during imaging can lead to signal loss. | Minimize light exposure by using neutral density filters, reducing exposure time, and using an anti-fade mounting medium. | |
| High Background | Inadequate Washing: Residual unbound dye can contribute to background fluorescence. | Ensure thorough washing steps with PBS after staining. |
| Autofluorescence: Some cell types or fixation methods can induce autofluorescence. | Include an unstained, fixed control to assess the level of autofluorescence. If significant, consider using a background-quenching agent. | |
| Altered Nuclear Morphology | Harsh Fixation/Permeabilization: Methanol fixation, in particular, can alter cellular and nuclear structure. | Prefer PFA fixation for better morphological preservation. If methanol is necessary, use ice-cold methanol and a short incubation time. |
| Non-Specific Staining | Dye Aggregation: High concentrations of the dye may lead to aggregation and non-specific binding. | Use the recommended dye concentration and ensure it is fully dissolved in the staining buffer. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for 5-HMSiR-Hoechst Staining
This protocol is recommended for optimal preservation of fluorescence and cellular morphology.
Materials:
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Cells grown on coverslips
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Phosphate-Buffered Saline (PBS), pH 7.4
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4% Paraformaldehyde (PFA) in PBS
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5-HMSiR-Hoechst staining solution (e.g., 1 µM in PBS or appropriate buffer)
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Mounting medium (preferably with an anti-fade agent)
Procedure:
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Wash: Gently wash the cells twice with pre-warmed PBS.
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Fixation: Add 4% PFA solution to the cells and incubate for 10-15 minutes at room temperature.
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Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
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Staining: Incubate the fixed cells with the 5-HMSiR-Hoechst staining solution for 15-30 minutes at room temperature, protected from light.
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Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
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Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
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Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation/Emission: ~640/675 nm).
Protocol 2: Methanol Fixation for 5-HMSiR-Hoechst Staining
This protocol can be used as an alternative but may affect cell morphology.
Materials:
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Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
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Ice-cold 100% Methanol
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5-HMSiR-Hoechst staining solution (e.g., 1 µM in PBS)
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Mounting medium (preferably with an anti-fade agent)
Procedure:
-
Wash: Gently wash the cells twice with PBS.
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Fixation: Add ice-cold 100% methanol to the cells and incubate for 5-10 minutes at -20°C.
-
Wash: Aspirate the methanol and gently wash the cells three times with PBS for 5 minutes each.
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Staining: Incubate the fixed cells with the 5-HMSiR-Hoechst staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
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Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
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Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence.
Quantitative Data Summary
Direct quantitative comparisons of 5-HMSiR-Hoechst fluorescence after different fixation methods are not extensively available in the reviewed literature. However, based on studies of related SiR-DNA dyes and general principles of fluorescence microscopy, the following qualitative and semi-quantitative expectations can be summarized:
| Fixation Method | Expected Fluorescence Intensity | Morphological Preservation | Notes |
| 4% Paraformaldehyde (PFA) | Good to Excellent | Excellent | Generally recommended for SiR-based probes. Cross-linking fixation helps to maintain cellular structure. |
| 100% Methanol (cold) | Fair to Good | Fair to Good | Dehydrating and denaturing fixation can sometimes lead to a decrease in the fluorescence of certain dyes and can alter cell morphology. |
| Glutaraldehyde | Poor | Good | Often introduces significant autofluorescence, which can interfere with the signal from the probe. |
Visualizations
Caption: Recommended experimental workflow for 5-HMSiR-Hoechst staining of fixed cells.
Caption: Logical workflow for troubleshooting a weak 5-HMSiR-Hoechst signal.
References
Optimizing laser power and depletion efficiency for 5-HMSiR-Hoechst
Welcome to the technical support center for 5-HMSiR-Hoechst. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments using this far-red, spontaneously blinking DNA probe for super-resolution microscopy.
Troubleshooting Guide
This section addresses specific issues that may arise during STED microscopy experiments with 5-HMSiR-Hoechst.
| Problem | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | 1. Insufficient laser power. 2. Low probe concentration or inefficient staining. 3. Suboptimal detection settings. 4. High background fluorescence. | 1. Gradually increase the excitation laser power. Note that for STED, 5-HMSiR-Hoechst may require high excitation power due to its relatively low brightness in this mode. 2. Optimize the staining concentration and incubation time. A typical starting concentration is around 100 nM. 3. Adjust the detector gain and ensure the detection window is correctly set for the emission spectrum of 5-HMSiR-Hoechst (~675 nm)[1]. 4. Use a mounting medium with a refractive index matching the immersion oil to reduce aberrations[2]. If imaging live cells, consider using a specialized imaging buffer to reduce background. |
| High Photobleaching | 1. Excessive excitation or depletion laser power. 2. Prolonged exposure to laser light. 3. Presence of reactive oxygen species (ROS). | 1. Use the minimum laser power necessary to achieve the desired resolution. While higher STED power increases resolution, it also accelerates photobleaching[3]. 2. Reduce the pixel dwell time or the number of scanned frames. 3. For live-cell imaging, consider adding an oxygen scavenger system or photostabilizing agents to the imaging medium. |
| Poor Resolution in STED Imaging | 1. Insufficient depletion laser power. 2. Misalignment of the excitation and depletion laser foci. 3. Suboptimal fluorophore for the depletion laser wavelength. | 1. Increase the power of the STED depletion laser. The resolution in STED microscopy is directly related to the depletion laser intensity. 2. Perform a system alignment check using calibration beads to ensure optimal overlap of the laser foci. 3. 5-HMSiR-Hoechst is a derivative of SiR-Hoechst, which is compatible with a 775 nm depletion laser. Ensure your STED laser wavelength is appropriate. |
| High Background Signal | 1. Unbound probe in the sample. 2. Autofluorescence from the sample or medium. 3. Two-photon excitation by the STED laser. | 1. Although 5-HMSiR-Hoechst is designed for no-wash imaging due to its high fluorescence increase upon DNA binding (~400-fold), a wash step with fresh medium or buffer can help reduce background from unbound probe. 2. Use a phenol red-free medium for live-cell imaging. For fixed samples, ensure thorough washing after fixation and permeabilization. 3. A weak, non-negligible two-photon excitation of the Hoechst moiety by the 775 nm STED beam can cause some background. This is an inherent property and can be minimized by using the lowest effective STED power. |
| Cell Toxicity or Altered Morphology (Live-Cell Imaging) | 1. High probe concentration. 2. Phototoxicity from high laser power and prolonged imaging. | 1. Titrate the 5-HMSiR-Hoechst concentration to the lowest effective level for staining. 2. Minimize the overall light dose by reducing laser powers, pixel dwell time, and the number of acquired frames. Use a resonant scanner if available for faster imaging to reduce exposure time. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for 5-HMSiR-Hoechst?
A1: The optimal excitation wavelength for 5-HMSiR-Hoechst is approximately 640 nm, and its emission maximum is around 675 nm.
Q2: What is a good starting concentration for staining with 5-HMSiR-Hoechst?
A2: For live-cell imaging, a starting concentration of 100 nM is recommended, with an incubation time of about 1 hour. However, the optimal concentration may vary depending on the cell type and experimental conditions, so a titration is advisable.
Q3: Which depletion laser wavelength should I use for STED microscopy with 5-HMSiR-Hoechst?
A3: A depletion laser with a wavelength of 775 nm is suitable for 5-HMSiR-Hoechst, as this is effective for the related SiR-based dyes.
Q4: How can I determine the optimal depletion laser power for my experiment?
A4: The optimal depletion laser power is a balance between achieving the desired resolution and minimizing photobleaching and phototoxicity. It is recommended to perform a power titration experiment. Start with a low depletion power and gradually increase it while observing the improvement in resolution and the rate of photobleaching. The optimal power is the point at which a significant gain in resolution is achieved without excessive signal loss over the acquisition time.
Q5: Is 5-HMSiR-Hoechst suitable for 3D STED imaging?
A5: Yes, 5-HMSiR-Hoechst is compatible with 3D STED nanoscopy, allowing for the investigation of chromatin nanostructures in three dimensions. It has been shown to improve z-axis resolution significantly compared to standard confocal microscopy.
Q6: Do I need to wash the cells after staining with 5-HMSiR-Hoechst?
A6: 5-HMSiR-Hoechst is designed for wash-free imaging due to its high fluorescence turn-on upon binding to DNA. However, if you experience high background, performing a wash step with fresh imaging medium can be beneficial.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for 5-HMSiR-Hoechst.
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~640 nm | |
| Emission Maximum (Em) | ~675 nm | |
| Fluorescence Increase upon DNA Binding | ~400-fold | |
| Recommended STED Depletion Wavelength | 775 nm | |
| Starting Staining Concentration (Live Cells) | 100 nM | |
| Typical Incubation Time | 1 hour | |
| Achievable Z-axis Resolution in 3D STED | ~175 nm |
Experimental Protocols
Protocol 1: Live-Cell STED Imaging of Chromatin with 5-HMSiR-Hoechst
This protocol provides a general guideline for staining and imaging live cells. Optimization of laser powers and incubation conditions may be necessary.
Materials:
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5-HMSiR-Hoechst
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Live cells cultured on imaging-grade glass-bottom dishes
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Complete cell culture medium (phenol red-free recommended)
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STED microscope with excitation at ~640 nm and a depletion laser at 775 nm
Procedure:
-
Cell Seeding: Plate cells on a glass-bottom dish to reach 50-70% confluency on the day of imaging.
-
Staining:
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Prepare a 100 nM working solution of 5-HMSiR-Hoechst in pre-warmed, phenol red-free cell culture medium.
-
Remove the existing medium from the cells and add the staining solution.
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Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
-
Imaging Preparation:
-
Mount the dish on the STED microscope stage. Ensure the environmental chamber is set to 37°C and 5% CO2.
-
-
Image Acquisition:
-
Confocal Prescan: First, locate the cells and focus using a confocal scan with the 640 nm excitation laser at low power to minimize photobleaching.
-
STED Parameter Optimization:
-
Select a region of interest.
-
Set the excitation laser power to a level that provides a detectable signal without significant bleaching in confocal mode. Note that higher power may be needed for STED.
-
Begin with the 775 nm depletion laser at a low power setting (e.g., 10-20% of maximum power).
-
Acquire a STED image and compare it to the confocal image.
-
Gradually increase the depletion laser power in steps, acquiring an image at each step. Observe the trade-off between improved resolution and increased photobleaching.
-
Identify the optimal depletion power that provides the desired resolution for your intended imaging duration.
-
-
Final Image Acquisition: Acquire STED images using the optimized parameters. For time-lapse imaging, use the lowest possible laser powers and frame rate to maintain cell viability.
-
Visualizations
Caption: Workflow for live-cell STED imaging with 5-HMSiR-Hoechst.
Caption: Decision-making process for optimizing depletion laser power.
References
Technical Support Center: Refining Image Reconstruction for 5-HMSiR-Hoechst SMLM Data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-HMSiR-Hoechst for Single-Molecule Localization Microscopy (SMLM). Our goal is to help you refine your image reconstruction algorithms and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-HMSiR-Hoechst and why is it used for SMLM?
5-HMSiR-Hoechst is a far-red DNA probe that is a conjugate of Hoechst 33258 and hydroxymethyl silicon-rhodamine (HMSiR).[1][2] It is particularly well-suited for live-cell SMLM of chromatin nanostructures due to several key features:
-
Spontaneous Blinking: It exhibits spontaneous blinking in the far-red spectral region, which is essential for SMLM techniques that rely on the temporal separation of individual fluorophore emissions.[1][2]
-
High Signal-to-Background Ratio: The probe shows a significant fluorescence increase (approximately 400-fold) upon binding to DNA, leading to a high contrast against background fluorescence.[1] This is crucial for accurate localization.
-
Live-Cell Compatibility: Its cell permeability and the ability to perform wash-free imaging make it ideal for studying dynamic processes in living cells with reduced phototoxicity compared to UV-excitable probes.
-
High Localization Precision: The probe allows for high localization precision, with an average uncertainty of around 4.6 nm reported in some studies.
Q2: What are the most common image reconstruction artifacts I might encounter with 5-HMSiR-Hoechst SMLM data?
Several artifacts can arise during SMLM image reconstruction. Being able to identify them is the first step toward correction. Common artifacts include:
-
Overlapping Point Spread Functions (PSFs): When the density of activated fluorophores is too high, their PSFs can overlap, leading to inaccurate localization or the erroneous identification of a single emitter. This can result in a "contrast inversion artifact" where dense regions appear sparse in the reconstructed image.
-
Sample Drift: Mechanical or thermal drift of the sample during the long acquisition times required for SMLM can cause blurring and distortion in the final super-resolution image.
-
Inhomogeneous Background: A non-uniform background fluorescence can introduce a bias in the localization of emitters, particularly along the intensity gradient of the background.
-
Fluorophore Blinking Artifacts: A single molecule can give rise to a cluster of localizations due to its stochastic blinking, which can be misinterpreted as a biological cluster.
-
Fixation and Labeling Artifacts: The chemical fixation process and antibody-based labeling can alter the cellular ultrastructure, leading to artifacts in the final image.
Q3: How do I choose the right image reconstruction algorithm for my data?
The choice of algorithm depends on factors like the density of emitters, the signal-to-noise ratio (SNR), and whether you are performing 2D or 3D imaging. A comparison of different software packages is essential. Some popular algorithms and their characteristics include:
-
Single-Emitter Fitting Algorithms: These are effective for sparse data but can fail when PSFs overlap.
-
Multi-Emitter Fitting Algorithms: These are designed to handle higher densities of fluorophores by fitting multiple PSFs simultaneously.
-
Deep Learning-Based Algorithms: Tools like DECODE can localize emitters at high density with high accuracy and can reduce imaging times.
-
Density-Based Clustering Algorithms (e.g., DBSCAN): These are useful for post-processing to identify and quantify molecular clusters from the localization data.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your 5-HMSiR-Hoechst SMLM experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Localization Density in Reconstructed Image | 1. Inefficient Labeling: Insufficient concentration of 5-HMSiR-Hoechst or inadequate incubation time. 2. Photobleaching: High laser power can bleach fluorophores before they are localized. 3. Suboptimal Imaging Buffer: The buffer may not be conducive to the photophysics of the dye. | 1. Optimize probe concentration and incubation time. Start with a concentration of around 100 nM for 1 hour. 2. Reduce the excitation laser power, especially during the initial switching-off phase. 3. Use a buffer optimized for SMLM with spontaneously blinking dyes. |
| Blurry or Streaky Reconstructed Image | 1. Sample Drift: The microscope stage or sample is moving during acquisition. 2. Vibrations: Environmental vibrations are affecting the microscope. | 1. Use a drift correction algorithm during post-processing. Many SMLM software packages include this feature. 2. Ensure the microscope is on an anti-vibration table in a stable environment. |
| High Background Noise | 1. Autofluorescence: Cellular components other than DNA are fluorescing. 2. Unbound Probe: Excess 5-HMSiR-Hoechst in the sample. 3. Out-of-focus Light: Fluorescence from above and below the focal plane. | 1. While 5-HMSiR-Hoechst is far-red, minimizing autofluorescence through appropriate filter sets is still important. 2. Perform a wash step after incubation, although 5-HMSiR-Hoechst is designed for no-wash imaging. 3. Use illumination techniques like Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) microscopy to reduce out-of-focus excitation. |
| Artifactual Clustering of Localizations | 1. Fluorophore Re-blinking: A single molecule is being localized multiple times. 2. High Emitter Density: Overlapping PSFs are being misidentified. | 1. Apply post-processing algorithms that group localizations from the same molecule based on their temporal and spatial proximity. 2. Reduce the activation laser power to decrease the density of simultaneously active fluorophores. |
| Poor Resolution in the Axial (Z) Dimension (for 3D SMLM) | 1. Symmetrical Point Spread Function (PSF): The standard PSF changes slowly along the z-axis. 2. Inaccurate Z-Calibration: The calibration for the 3D PSF is incorrect. | 1. Use PSF engineering techniques, such as introducing astigmatism, to create a z-dependent PSF shape for more precise axial localization. 2. Perform a careful z-calibration using fluorescent beads. |
Experimental Protocols
Protocol 1: Live-Cell SMLM with 5-HMSiR-Hoechst
This protocol outlines the key steps for labeling and imaging live cells using 5-HMSiR-Hoechst for SMLM.
-
Cell Culture: Plate cells of interest (e.g., HeLa, U-2 OS) on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency.
-
Labeling:
-
Prepare a stock solution of 5-HMSiR-Hoechst.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of approximately 100 nM.
-
Replace the existing medium in the dish with the labeling medium.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO₂.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Use a microscope equipped for SMLM, preferably with TIRF or HILO illumination to minimize background.
-
Excite the 5-HMSiR-Hoechst using a laser line appropriate for its far-red emission (e.g., 640-670 nm).
-
Acquire a time-lapse series of images (typically thousands of frames) at a high frame rate (e.g., 100 Hz). The laser power should be adjusted to achieve a sparse distribution of blinking fluorophores in each frame.
-
-
Data Analysis:
-
Process the acquired image series with an appropriate SMLM reconstruction software.
-
Perform drift correction.
-
Localize the single-molecule events in each frame.
-
Reconstruct the super-resolution image from the table of localizations.
-
Data Presentation
Table 1: Performance Metrics of SMLM Reconstruction Software
The following table summarizes key performance metrics for different SMLM software packages, which can help in selecting the appropriate tool for your data. The values are illustrative and can vary based on the specific dataset and parameters used.
| Software | Detection Rate (Jaccard Index) | Localization Accuracy (RMSE, nm) | Computational Time | Key Feature | Reference |
| ThunderSTORM | High | Good | Moderate | Open-source ImageJ plugin with a wide range of analysis tools. | |
| QuickPALM | Moderate | Moderate | Fast | Fast processing, suitable for initial data exploration. | |
| DECODE | Very High | Excellent | Moderate | Deep learning-based, excels at high emitter densities. | |
| SMAP | High | Excellent | Moderate | Well-tuned for 3D astigmatic SMLM. | |
| DAOSTORM | Good | Good | Moderate | A popular algorithm for multi-emitter fitting. |
Visualizations
Experimental Workflow for 5-HMSiR-Hoechst SMLM
Caption: Workflow for SMLM using 5-HMSiR-Hoechst.
Troubleshooting Logic for Poor SMLM Reconstruction
References
Validation & Comparative
A Head-to-Head Comparison of DNA Probes for Advanced Chromatin Analysis: Validating 5-HMSiR-Hoechst
For researchers, scientists, and drug development professionals at the forefront of cellular analysis, the choice of fluorescent probes for quantitative chromatin imaging is critical. This guide provides an objective comparison of the novel 5-HMSiR-Hoechst with established alternatives, SiR-Hoechst and Hoechst 33342, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
The visualization and quantification of chromatin dynamics are fundamental to understanding cellular processes, from cell cycle progression to the mechanisms of disease. The ideal fluorescent probe for this purpose should offer high specificity, photostability, and minimal cytotoxicity, particularly for live-cell imaging. Here, we evaluate the performance of 5-HMSiR-Hoechst, a spontaneously blinking, far-red DNA probe, against its predecessors.
Quantitative Performance At-a-Glance
To facilitate a direct comparison, the key performance characteristics of 5-HMSiR-Hoechst, SiR-Hoechst, and Hoechst 33342 are summarized below.
| Feature | 5-HMSiR-Hoechst | SiR-Hoechst | Hoechst 33342 |
| Excitation Max (nm) | ~640[1] | 652[2] | 350[3] |
| Emission Max (nm) | ~675[1] | 672[2] | 461 |
| Fluorescence Enhancement | ~400-fold | ~50-fold | ~30-fold |
| Binding Affinity (KD) | 3.5 ± 0.3 µM | 8.4 µM | High Affinity (nanomolar range) |
| Cytotoxicity | Low | Minimal | Can be cytotoxic and mutagenic at higher concentrations and with prolonged exposure |
| Super-Resolution Compatibility | Yes (STED, SMLM) | Yes (STED) | No |
| Wash-free Imaging | Yes | No | No |
Delving into the Data: A Comparative Analysis
5-HMSiR-Hoechst emerges as a superior probe for high-resolution, live-cell imaging. Its most striking feature is an approximately 400-fold increase in fluorescence upon binding to DNA, significantly higher than that of SiR-Hoechst and Hoechst 33342. This high contrast allows for wash-free imaging, simplifying experimental workflows and reducing stress on live cells. Furthermore, its far-red excitation and emission spectra minimize phototoxicity, a critical factor in long-term live-cell studies. The probe's spontaneous blinking property makes it particularly well-suited for advanced super-resolution microscopy techniques like Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM), enabling nanoscale visualization of chromatin architecture.
SiR-Hoechst , another far-red probe, represents a significant improvement over traditional UV-excitable dyes. It exhibits minimal toxicity and is compatible with STED microscopy, allowing for super-resolution imaging of chromatin in living cells. However, its fluorescence enhancement upon DNA binding is considerably lower than that of 5-HMSiR-Hoechst.
Hoechst 33342 is a widely used, cell-permeant DNA stain that binds to the minor groove of DNA. Its primary limitations are its excitation in the UV range, which can induce phototoxicity and DNA damage, and its incompatibility with super-resolution microscopy techniques. Studies have shown that Hoechst 33342 can be cytotoxic and mutagenic, particularly at the concentrations and exposure times required for effective staining.
Experimental Methodologies
Detailed protocols for the application of each probe are provided below to ensure reproducibility and optimal performance.
Protocol 1: Live-Cell Chromatin Staining with 5-HMSiR-Hoechst
-
Probe Preparation: Prepare a stock solution of 5-HMSiR-Hoechst in DMSO. The final working concentration for live-cell imaging is typically in the range of 1-5 µM.
-
Cell Culture: Culture cells to the desired confluency on imaging-compatible dishes or slides.
-
Staining: Add the 5-HMSiR-Hoechst staining solution directly to the cell culture medium and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Imaging: The probe is designed for wash-free imaging. Proceed directly to imaging using a fluorescence microscope equipped for far-red excitation and emission. For STED microscopy, specific laser lines (e.g., 775 nm) are required for depletion.
Protocol 2: Live-Cell Chromatin Staining with SiR-Hoechst
-
Probe Preparation: Prepare a stock solution of SiR-Hoechst (often supplied as a kit with verapamil to inhibit efflux pumps) in DMSO. A typical final concentration is 0.5-1 µM.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Staining: Add the SiR-Hoechst staining solution to the cell culture medium and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed culture medium to remove unbound probe.
-
Imaging: Image the cells using a confocal or STED microscope with appropriate far-red laser lines.
Protocol 3: Chromatin Staining with Hoechst 33342
-
Probe Preparation: Prepare a 1 mg/mL stock solution of Hoechst 33342 in deionized water. The working concentration typically ranges from 1-5 µg/mL.
-
Cell Preparation: For live-cell staining, add the dye directly to the culture medium. For fixed-cell staining, fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Incubate cells with the Hoechst 33342 solution for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Imaging: Mount the coverslip and image using a fluorescence microscope with a DAPI filter set.
Visualizing the Workflow
To illustrate the experimental process and the relationship between the components, the following diagrams are provided.
Caption: General experimental workflow for chromatin staining and imaging.
Caption: Application suitability of the compared chromatin probes.
Conclusion
The validation of 5-HMSiR-Hoechst demonstrates its significant advantages for quantitative chromatin analysis, particularly in the context of live-cell and super-resolution imaging. Its superior fluorescence enhancement, far-red spectral properties, and compatibility with advanced microscopy techniques position it as a powerful tool for researchers seeking to unravel the complexities of chromatin dynamics with high fidelity and minimal perturbation to the cellular system. While SiR-Hoechst offers a viable far-red alternative to traditional UV dyes, and Hoechst 33342 remains a staple for fixed-cell applications, 5-HMSiR-Hoechst represents the next generation of probes for cutting-edge chromatin research.
References
5-HMSiR-Hoechst vs. SiR-Hoechst: A Comparative Guide for Live-Cell Nuclear Staining
In the realm of live-cell imaging, the choice of fluorescent probes is critical for obtaining high-quality, reliable data without compromising cellular health. For researchers focused on nuclear dynamics, 5-HMSiR-Hoechst and SiR-Hoechst have emerged as prominent far-red DNA stains. This guide provides a detailed comparative analysis of these two probes, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
At a Glance: Key Performance Indicators
| Property | 5-HMSiR-Hoechst | SiR-Hoechst |
| Composition | Hoechst 33258 conjugated to hydroxymethyl silicon-rhodamine (HMSiR) | Hoechst conjugated to silicon rhodamine (SiR) |
| Excitation Max (nm) | ~640 | ~652 |
| Emission Max (nm) | ~675 | ~672 |
| Fluorescence Enhancement | ~400-fold upon DNA binding[1][2] | ~50-fold upon DNA binding[3][4][5] |
| Dissociation Constant (Kd) | 3.5 ± 0.3 µM | 8.4 µM |
| Cytotoxicity | Lower cytotoxicity reported for the 5'-regioisomer | Generally low, but some studies report DNA damage at higher concentrations |
| Key Advantage | Higher fluorescence enhancement leading to brighter signal | Well-established probe for live-cell nanoscopy |
In-Depth Analysis
Structural and Spectral Properties:
5-HMSiR-Hoechst is a derivative of SiR-Hoechst, incorporating a hydroxymethyl group on the silicon-rhodamine fluorophore. Both probes leverage the DNA-binding specificity of the Hoechst dye, which targets the minor groove of DNA, and the far-red spectral properties of silicon-rhodamine dyes, minimizing phototoxicity and autofluorescence.
The excitation and emission spectra of both dyes are in the far-red region, making them compatible with multicolor imaging alongside common green and red fluorescent proteins. 5-HMSiR-Hoechst exhibits a slightly shorter excitation wavelength compared to SiR-Hoechst.
Performance in Live-Cell Imaging:
The most striking difference between the two probes lies in their fluorescence enhancement upon binding to DNA. 5-HMSiR-Hoechst demonstrates a remarkable ~400-fold increase in fluorescence, significantly outperforming the ~50-fold enhancement of SiR-Hoechst. This superior brightness of 5-HMSiR-Hoechst can be attributed to its 5'-regioisomer structure, which has been shown to provide a more optimal conformation for fluorescence upon DNA binding compared to the 6'-regioisomer of SiR-Hoechst. This enhanced signal-to-noise ratio allows for lower concentrations of the dye to be used, further reducing potential cytotoxicity.
In terms of binding affinity, 5-HMSiR-Hoechst displays a lower dissociation constant (Kd = 3.5 ± 0.3 µM) compared to SiR-Hoechst (Kd = 8.4 µM), indicating a stronger binding to DNA.
Cytotoxicity Profile:
While both dyes are designed for minimal cytotoxicity in live-cell imaging, studies on different regioisomers of SiR-Hoechst derivatives have shown that the 5'-isomers, such as 5-HMSiR-Hoechst, exhibit lower cytotoxicity compared to the 6'-isomers. Some reports have indicated that SiR-Hoechst can induce DNA damage responses and cell cycle arrest at concentrations below 1 µM, emphasizing the importance of using the lowest effective concentration. The higher brightness of 5-HMSiR-Hoechst allows for the use of lower concentrations, which may contribute to its more favorable cytotoxicity profile.
Experimental Protocols
Below are detailed protocols for live-cell imaging using 5-HMSiR-Hoechst and SiR-Hoechst.
Materials:
-
5-HMSiR-Hoechst or SiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on a suitable imaging dish or plate
-
Fluorescence microscope equipped with appropriate filter sets (e.g., Cy5)
Staining Protocol for Live-Cell Imaging:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.
-
Working Solution Preparation: Prepare a working solution of the dye in pre-warmed imaging medium. The optimal concentration should be determined empirically for each cell type and experimental setup, but a starting concentration of 100-500 nM is recommended.
-
Cell Staining: Remove the culture medium from the cells and add the dye-containing imaging medium.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 30-60 minutes.
-
Imaging: The cells can be imaged directly without a wash step. For long-term imaging, it is advisable to replace the staining medium with fresh imaging medium to minimize any potential long-term effects of the dye.
-
Image Acquisition: Acquire images using a fluorescence microscope with a suitable filter set for far-red fluorescence (e.g., Excitation: 640/14 nm, Emission: 675/50 nm).
Cytotoxicity Assay Protocol (General):
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
Compound Treatment: The following day, treat the cells with a serial dilution of 5-HMSiR-Hoechst or SiR-Hoechst. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to the intended imaging experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay. For live/dead assays, cells can be co-stained with a membrane-impermeable DNA dye (e.g., Propidium Iodide or SYTOX Green) to identify dead cells.
-
Data Analysis: Calculate the percentage of viable cells for each dye concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing the Process
To further illustrate the experimental workflow and the mechanism of these probes, the following diagrams are provided.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. HCS LIVE/DEAD Green Kit using Hoechst 33342 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
A Comparative Guide to 5-HMSiR-Hoechst and Traditional Hoechst Dyes for Cellular Imaging
In the landscape of cellular imaging, the selection of an appropriate fluorescent dye is paramount for achieving high-quality, reliable data. This guide provides a comprehensive comparison of the novel far-red fluorescent probe, 5-HMSiR-Hoechst, and the well-established traditional Hoechst dyes, Hoechst 33342 and Hoechst 33258. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research applications.
Executive Summary
Traditional Hoechst dyes are staples in cell biology for their ability to stain DNA in live and fixed cells. However, their use is associated with cytotoxicity and phototoxicity, particularly with the UV excitation required. 5-HMSiR-Hoechst, a conjugate of Hoechst 33258 and a hydroxymethyl silicon-rhodamine (HMSiR) fluorophore, offers a far-red alternative with significantly enhanced fluorescence upon DNA binding. This shift to far-red excitation minimizes phototoxicity and opens avenues for advanced imaging techniques like super-resolution microscopy. While promising, it is crucial to consider the potential for cytotoxicity with this newer probe.
Performance Comparison: 5-HMSiR-Hoechst vs. Traditional Hoechst Dyes
The performance of these dyes can be evaluated across several key parameters, including their spectral properties, fluorescence enhancement, suitability for live-cell imaging, and associated toxicities.
Table 1: Key Performance Characteristics
| Feature | 5-HMSiR-Hoechst | Hoechst 33342 | Hoechst 33258 |
| Excitation Max (nm) | ~640 | ~350 | ~352 |
| Emission Max (nm) | ~675 | ~461 | ~461 |
| Fluorescence Increase upon DNA Binding | ~400-fold[1] | ~30-fold[2] | ~30-fold[2] |
| Cell Permeability | High | High[2] | Lower than 33342[2] |
| Suitability for Live-Cell Imaging | Yes | Yes | Yes, but less permeant |
| Suitability for Super-Resolution Microscopy | Yes, compatible with STED and SMLM | No | No |
| Primary Advantages | Far-red excitation (lower phototoxicity), high signal-to-noise ratio, super-resolution compatibility. | High cell permeability, well-established protocols. | Less cell-permeant alternative to 33342. |
| Primary Disadvantages | Potential for cytotoxicity and induction of DNA damage response. | UV excitation (phototoxicity), potential for cytotoxicity. | Lower cell permeability. |
Cytotoxicity and Phototoxicity
A critical consideration for live-cell imaging is the toxicity of the fluorescent probe. Traditional Hoechst dyes, particularly Hoechst 33342, are known to be cytotoxic and can induce apoptosis, especially with prolonged exposure and UV illumination.
While far-red light excitation is inherently less damaging to cells, studies on SiR-Hoechst, a compound structurally very similar to 5-HMSiR-Hoechst, have shown that it can induce a DNA damage response and G2 cell cycle arrest at concentrations below 1 µM. Therefore, despite the advantages of far-red excitation, the potential for cytotoxicity with 5-HMSiR-Hoechst should not be overlooked and concentrations should be carefully optimized.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for cell staining, a cytotoxicity assay, and a phototoxicity assay that can be adapted for comparing these dyes.
Protocol 1: Live-Cell Staining with 5-HMSiR-Hoechst
This protocol is adapted from methodologies for far-red DNA probes.
Materials:
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured in appropriate vessels (e.g., glass-bottom dishes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Staining Solution: Dilute the 5-HMSiR-Hoechst stock solution in complete cell culture medium to the desired final concentration (typically in the range of 100 nM to 1 µM). It is recommended to determine the optimal concentration for your cell type and application to minimize potential toxicity.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes.
-
Washing (Optional): For wash-free imaging, proceed directly to imaging. For reduced background, you can remove the staining solution and wash the cells once with pre-warmed PBS.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: 640/20 nm, Emission: 675/50 nm).
Protocol 2: Cytotoxicity Assessment using MTS Assay
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity studies.
Materials:
-
Cells seeded in a 96-well plate
-
5-HMSiR-Hoechst and Hoechst 33342
-
MTS reagent
-
Phenazine methosulfate (PMS) solution
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-HMSiR-Hoechst and Hoechst 33342 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTS Reagent Preparation: Prepare the MTS/PMS solution according to the manufacturer's instructions immediately before use.
-
Incubation with MTS: Add 20 µL of the MTS/PMS solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value for each dye.
Protocol 3: Phototoxicity Assessment
This protocol is a general framework for assessing phototoxicity and can be adapted based on available equipment.
Materials:
-
Cells seeded in a 96-well plate
-
5-HMSiR-Hoechst and Hoechst 33342
-
Light source capable of delivering specific wavelengths and intensities (e.g., fluorescence microscope illumination source)
-
Cell viability assay kit (e.g., MTS or MTT)
Procedure:
-
Cell Seeding and Staining: Seed cells in a 96-well plate and stain with different concentrations of 5-HMSiR-Hoechst or Hoechst 33342 as described in Protocol 1.
-
Irradiation: Expose one set of plates to a defined dose of light at the respective excitation wavelength for each dye. Keep a duplicate set of plates in the dark.
-
Post-Irradiation Incubation: Incubate both the irradiated and non-irradiated plates for a further 24 hours at 37°C.
-
Viability Assessment: Determine cell viability in both sets of plates using a standard cytotoxicity assay (e.g., MTS assay as described in Protocol 2).
-
Data Analysis: Compare the viability of irradiated cells to non-irradiated cells for each dye concentration. A significant decrease in viability in the irradiated group indicates phototoxicity.
Mandatory Visualizations
DNA Damage Response Pathway
The binding of intercalating agents and certain fluorescent dyes to DNA can trigger a DNA damage response (DDR). This pathway is a crucial cellular mechanism to maintain genomic integrity. The following diagram illustrates a simplified overview of the DDR pathway initiated by DNA lesions, which can be induced by agents like Hoechst dyes, particularly upon UV irradiation.
Caption: Simplified DNA damage response pathway activated by genotoxic stress.
Experimental Workflow: Comparative Cytotoxicity Assay
The following diagram outlines the workflow for comparing the cytotoxicity of 5-HMSiR-Hoechst and traditional Hoechst dyes using an MTS assay.
Caption: Workflow for comparing dye cytotoxicity using the MTS assay.
Conclusion
5-HMSiR-Hoechst represents a significant advancement in DNA staining for live-cell imaging, offering the key advantages of far-red excitation and a superior signal-to-noise ratio. These features make it an excellent candidate for long-term live-cell imaging and super-resolution microscopy, where minimizing phototoxicity is critical. However, researchers must be cognizant of its potential to induce cytotoxicity and DNA damage, similar to its predecessor, SiR-Hoechst.
Traditional Hoechst dyes, particularly Hoechst 33342, remain valuable tools due to their high cell permeability and the extensive body of literature and protocols supporting their use. Their primary drawback is the requirement for UV excitation and the associated phototoxicity.
The choice between 5-HMSiR-Hoechst and traditional Hoechst dyes will ultimately depend on the specific experimental requirements. For demanding applications such as live-cell super-resolution microscopy, the benefits of 5-HMSiR-Hoechst are likely to outweigh its potential drawbacks. For routine nuclear counterstaining in fixed cells or short-term live-cell imaging where UV excitation is not a major concern, traditional Hoechst dyes may still be a suitable and cost-effective option. Careful optimization of dye concentration and incubation times is recommended for all applications to ensure data integrity and minimize cellular stress.
References
A Comparative Guide to Far-Red DNA Probes: 5-HMSiR-Hoechst vs. SiR-Hoechst and DRAQ5
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent probe is paramount for obtaining high-quality, reliable data in live-cell imaging. For long-term experiments and applications requiring high-resolution imaging, the photostability of the chosen probe is a critical factor. This guide provides a comprehensive comparison of the far-red DNA probe 5-HMSiR-Hoechst with two other commonly used far-red nuclear stains: SiR-Hoechst and DRAQ5, with a focus on their photostability and other key performance characteristics.
Overview of the Probes
5-HMSiR-Hoechst is a spontaneously blinking far-red fluorescent DNA probe composed of a Hoechst 33258 moiety linked to a hydroxymethyl silicon-rhodamine (HMSiR) fluorophore.[1][2] Its blinking properties make it particularly well-suited for super-resolution microscopy techniques such as single-molecule localization microscopy (SMLM).[2]
SiR-Hoechst , a precursor to 5-HMSiR-Hoechst, also consists of a Hoechst 33258 molecule conjugated to a silicon-rhodamine (SiR) dye.[3][4] It is a widely used far-red DNA stain for live-cell imaging and is compatible with super-resolution microscopy.
DRAQ5 is a cell-permeable anthraquinone dye that intercalates into double-stranded DNA. It is known for its high nuclear specificity and is often cited for its exceptional photostability.
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the key characteristics of 5-HMSiR-Hoechst, SiR-Hoechst, and DRAQ5 based on available experimental data. Direct quantitative comparisons of photostability under identical conditions are limited in the literature; therefore, both quantitative and qualitative assessments are provided.
| Feature | 5-HMSiR-Hoechst | SiR-Hoechst | DRAQ5 |
| Excitation Max (nm) | ~640 | ~652 | ~646 |
| Emission Max (nm) | ~675 | ~672 | ~697 (DNA-bound) |
| Mechanism of Action | Minor groove binding via Hoechst moiety, inducing fluorescence of HMSiR. | Minor groove binding via Hoechst moiety, inducing fluorescence of SiR. | Intercalation into dsDNA. |
| Photostability | Good photostability, suitable for SMLM. | Less phototoxic than DRAQ5. Photostability is sufficient for acquiring over 1000 STED frames. | Exceptionally photostable with low photobleaching. |
| Quantum Yield | Not explicitly reported. | Not explicitly reported. | Low (~0.003) |
| Toxicity | Not explicitly reported. | Minimal toxicity at imaging concentrations. | Can be toxic at higher concentrations and exhibits phototoxicity. |
| Suitability for Super-Resolution | Yes (SMLM, STED) | Yes (STED) | Not ideal for STED due to high background signal. |
Experimental Protocols
General Protocol for Live-Cell Staining
This protocol provides a general guideline for staining live cells with 5-HMSiR-Hoechst, SiR-Hoechst, or DRAQ5. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of the fluorescent probe in a cell culture medium. Recommended starting concentrations are:
-
5-HMSiR-Hoechst: 100-500 nM
-
SiR-Hoechst: 100-500 nM
-
DRAQ5: 1-5 µM
-
-
Staining: Replace the culture medium with the staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 30-60 minutes.
-
Imaging: The probes are fluorogenic and can be imaged without a wash step. Proceed with live-cell imaging using appropriate filter sets for far-red fluorescence.
Protocol for Assessing Photostability via Time-Lapse Imaging
This protocol outlines a method to quantitatively assess the photostability of fluorescent probes in live cells by measuring the decay of fluorescence intensity over time.
-
Sample Preparation: Prepare and stain live cells with the desired far-red probe as described in the general staining protocol.
-
Microscope Setup:
-
Use a confocal or widefield fluorescence microscope equipped with a sensitive camera and environmental control (37°C, 5% CO₂).
-
Select an objective with appropriate magnification and numerical aperture.
-
Set the excitation laser/light source power and camera exposure time. It is crucial to keep these parameters constant throughout the experiment and for all probes being compared.
-
-
Image Acquisition:
-
Select a field of view with several healthy, well-stained cells.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds or 1 minute) for an extended period (e.g., 30-60 minutes). Continuous illumination will lead to faster photobleaching and may be suitable for shorter experiments.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity within a region of interest (ROI) drawn inside the nucleus of several cells.
-
Subtract the background fluorescence measured from a region without cells.
-
Normalize the fluorescence intensity of each cell to its initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting photobleaching curve can be fitted to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the compared probes and a typical experimental workflow for assessing photostability.
Caption: Mechanism of 5-HMSiR-Hoechst/SiR-Hoechst DNA binding.
Caption: Mechanism of DRAQ5 DNA intercalation.
Caption: Experimental workflow for photostability assessment.
References
A Comparative Guide to Nuclear Stains for Long-Term Live-Cell Imaging: Evaluating the Cytotoxicity of 5-HMSiR-Hoechst
For researchers, scientists, and professionals in drug development, the choice of fluorescent probes for long-term live-cell imaging is critical. An ideal nuclear stain should provide bright and specific labeling with minimal perturbation to cellular functions. This guide offers an objective comparison of the novel far-red fluorescent probe, 5-HMSiR-Hoechst, with established nuclear stains, focusing on their cytotoxicity profiles and performance in extended live-cell imaging experiments.
Introduction to 5-HMSiR-Hoechst
5-HMSiR-Hoechst is a state-of-the-art, cell-permeable DNA probe designed for high-resolution live-cell imaging. It is composed of a Hoechst 33258 moiety, which binds to the minor groove of DNA, conjugated to a spontaneously blinking far-red hydroxymethyl silicon-rhodamine (HMSiR) fluorophore. This unique composition offers several advantages, including excitation by far-red light, which is less phototoxic to cells than the UV light required for conventional dyes like Hoechst 33342. The 5'-regioisomer of HMSiR-Hoechst, in particular, exhibits a significant increase in fluorescence upon binding to DNA, making it an excellent candidate for wash-free, long-term imaging and super-resolution microscopy techniques such as STED and SMLM.[1][2]
Comparative Analysis of Cytotoxicity
The primary concern in long-term live-cell imaging is the potential for the fluorescent probe to induce cytotoxic effects, which can compromise the biological relevance of the experimental data. This section compares the cytotoxicity of 5-HMSiR-Hoechst and its close analog, SiR-Hoechst (also known as SiR-DNA), with the widely used nuclear stain, Hoechst 33342.
While direct quantitative cytotoxicity data for 5-HMSiR-Hoechst is limited, studies on the closely related SiR-Hoechst provide valuable insights. It is important to note that although related, their cytotoxic profiles may differ.
Key Cytotoxicity Parameters:
| Parameter | 5-HMSiR-Hoechst / SiR-Hoechst | Hoechst 33342 |
| Phototoxicity | Low, due to far-red excitation.[3][4] | High, due to UV excitation which can induce apoptosis and other cellular damage.[5] |
| Cell Proliferation | SiR-Hoechst did not impair cell proliferation up to 25 µM in a 24-hour study. However, other studies report that SiR-Hoechst at concentrations below 1 µM can impair cell cycle progression. | Known to inhibit DNA synthesis and can cause cell cycle arrest, particularly in the G2/M phase, even at low concentrations. |
| DNA Damage | SiR-Hoechst has been shown to induce DNA damage responses and G2 arrest at concentrations well below 1 µM. | Can induce DNA single-strand breaks, and this effect is exacerbated by UV illumination. |
| General Cytotoxicity | SiR-Hoechst is generally considered to have minimal toxicity. | Demonstrates cytotoxicity, with effects on cell survival and morphology observed at various concentrations. |
Experimental Data Summary
The following tables summarize the available quantitative data from studies on SiR-Hoechst and Hoechst 33342.
Table 1: Effect of Nuclear Stains on Cell Cycle Progression
| Nuclear Stain | Concentration | Cell Line | Observation | Reference |
| SiR-Hoechst | < 1 µM | hTert-RPE1, U2OS | Induces DNA damage responses and G2 arrest. | |
| Hoechst 33342 | 0.5 µg/ml | L1210 | Severe block of cells in the G2-M phase. |
Table 2: Comparative Cytotoxicity of Far-Red DNA Stains
| Nuclear Stain | Concentration | Cell Line | Effect on Cell Proliferation (24h) | Reference |
| SiR-Hoechst | 500 nM - 25 µM | HeLa | No impairment observed. | |
| DRAQ5 | 500 nM | HeLa | Highly toxic. | |
| Vybrant DyeCycle Ruby | 500 nM | HeLa | Highly toxic. | |
| SYTO 61 | 500 nM | HeLa | Highly toxic. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach to evaluating cytotoxicity, the following diagrams are provided.
Caption: Experimental workflow for evaluating the cytotoxicity of nuclear stains.
References
- 1. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
- 2. Far-red switching DNA probes for live cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SiR-DNA/SiR–Hoechst-induced chromosome entanglement generates severe anaphase bridges and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-HMSiR-Hoechst performance in various super-resolution platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-HMSiR-Hoechst, a far-red, spontaneously blinking DNA probe, with other common nuclear stains used in super-resolution microscopy. The information presented is based on published experimental data to assist researchers in selecting the optimal probe for their specific live-cell imaging needs.
Introduction to 5-HMSiR-Hoechst
5-HMSiR-Hoechst is a novel fluorescent probe designed for high-resolution imaging of DNA in living cells. It is composed of a Hoechst 33258 moiety, which specifically binds to the minor groove of DNA, conjugated to a spontaneously blinking silicon-rhodamine derivative, 5-HMSiR (hydroxymethyl silicon-rhodamine).[1][2] This unique combination results in a probe that is cell-permeable and exhibits a dramatic increase in fluorescence upon binding to DNA, making it exceptionally well-suited for wash-free, live-cell super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM).[1][2][3] The best-performing isomer, the 5'-regioisomer, demonstrates a greater than 400-fold increase in fluorescence upon binding to DNA.
Performance Benchmarking: 5-HMSiR-Hoechst vs. Alternatives
The performance of a fluorescent probe in super-resolution microscopy is determined by several key photophysical and binding properties. This section compares 5-HMSiR-Hoechst with other widely used DNA stains.
Quantitative Data Summary
The following table summarizes the key performance metrics for 5-HMSiR-Hoechst and its alternatives.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | DNA Binding Affinity (Kd) | Fluorescence Enhancement | Suitability for Super-Resolution |
| 5-HMSiR-Hoechst | 640 | 675 | Not explicitly reported; >400-fold fluorescence increase suggests high Φ when bound | Not explicitly reported for DNA-bound state | 3.5 ± 0.3 µM | >400-fold | Excellent (STED, SMLM) |
| SiR-Hoechst | 652 | 672 | Not explicitly reported; ~50-fold fluorescence increase | Not explicitly reported | 8.4 µM | ~50-fold | Good (STED) |
| DRAQ5 | 646 | 697 (bound to DNA) | Low (~0.003), with minimal enhancement upon binding | ~50,000 (in solution) | High affinity (intercalator) | No significant enhancement | Moderate (confocal, flow cytometry) |
| SYTOX Orange | 547 (bound to DNA) | 570 (bound to DNA) | 0.9 (bound to DNA) | Not explicitly reported | High affinity (intercalator) | >500-fold | Limited use in super-resolution |
| Hoechst 33342 | 350 | 461 (bound to DNA) | ~0.58 (bound to DNA) | 47,000 (in methanol) | High affinity (minor groove) | ~30-fold | Limited by UV excitation |
| DAPI | 358 | 461 (bound to DNA) | High when bound to DNA | ~33,000 | High affinity (minor groove) | Significant | Limited by UV excitation |
Key Performance Insights
-
Brightness and Contrast: 5-HMSiR-Hoechst exhibits a remarkable >400-fold increase in fluorescence upon binding to DNA, leading to an excellent signal-to-noise ratio and enabling wash-free imaging. This is a significant advantage over probes like SiR-Hoechst (~50-fold enhancement) and DRAQ5, which shows minimal fluorescence enhancement. While SYTOX Orange boasts a high quantum yield when bound, its spectral properties are less ideal for far-red imaging.
-
Super-Resolution Compatibility: The spontaneous blinking behavior of the 5-HMSiR fluorophore makes 5-HMSiR-Hoechst particularly well-suited for SMLM techniques. Its photostability is also sufficient for demanding techniques like 3D STED microscopy, with reports of acquiring over 1000 STED frames without significant photobleaching. Traditional dyes like Hoechst 33342 and DAPI are less suitable for live-cell super-resolution due to the phototoxicity associated with their UV excitation wavelengths.
-
Live-Cell Viability: 5-HMSiR-Hoechst is designed for live-cell imaging with minimal cytotoxicity at working concentrations. In contrast, some other far-red DNA stains like DRAQ5 and SYTO dyes can be toxic at concentrations required for high-quality imaging.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are recommended starting protocols for using 5-HMSiR-Hoechst in STED and SMLM microscopy.
Cell Preparation and Staining
-
Cell Culture: Plate cells on imaging-grade glass-bottom dishes or coverslips. Allow cells to adhere and reach the desired confluency.
-
Staining Solution Preparation: Prepare a stock solution of 5-HMSiR-Hoechst in DMSO. Immediately before use, dilute the stock solution in pre-warmed, phenol red-free cell culture medium to a final concentration of 100-500 nM.
-
Staining: Replace the culture medium with the staining solution and incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Imaging: For wash-free imaging, cells can be directly imaged in the staining solution. Alternatively, for reduced background, the staining solution can be replaced with fresh, pre-warmed imaging medium before microscopy.
STED Microscopy Protocol
-
Microscope Setup: Use a STED microscope equipped with an excitation laser suitable for 5-HMSiR-Hoechst (e.g., 640 nm) and a depletion laser with a doughnut-shaped beam profile (e.g., 775 nm).
-
Imaging Parameters:
-
Excitation Power: Use the lowest possible laser power that provides a sufficient signal to minimize phototoxicity.
-
Depletion Power: Adjust the STED laser power to achieve the desired resolution. Higher power generally leads to better resolution but also increases photobleaching and phototoxicity.
-
Pixel Size: Set the pixel size to match the desired resolution (e.g., 20-30 nm for high-resolution imaging).
-
Dwell Time: Use a short pixel dwell time to minimize photobleaching.
-
-
Image Acquisition: Acquire 2D or 3D STED images. For 3D STED, a z-stack can be acquired.
SMLM (e.g., STORM, PALM) Protocol
-
Microscope Setup: Use a TIRF or epifluorescence microscope equipped with a high-power laser for excitation (e.g., 640 nm) and a sensitive camera (e.g., EMCCD or sCMOS).
-
Imaging Buffer: For live-cell SMLM, imaging can often be performed in the cell culture medium due to the spontaneous blinking of 5-HMSiR-Hoechst. For fixed cells or to modulate blinking, a specialized SMLM imaging buffer containing an oxygen scavenging system and a thiol may be used.
-
Image Acquisition:
-
Laser Power: Use a high laser power to induce blinking and ensure a sufficient density of single-molecule events per frame.
-
Frame Rate: Acquire a time series of thousands of frames at a high frame rate (e.g., 50-100 Hz).
-
Acquisition Time: The total acquisition time will depend on the desired localization density.
-
-
Data Analysis: Process the acquired image series using a single-molecule localization software to reconstruct the super-resolved image.
Visualizations
Mechanism of 5-HMSiR-Hoechst Fluorescence
Caption: 5-HMSiR-Hoechst activation upon DNA binding.
General Workflow for Live-Cell Super-Resolution Microscopy
Caption: Workflow for live-cell super-resolution imaging.
References
- 1. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
- 2. Far-red switching DNA probes for live cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-based super-resolution-microscopy strategies for chromatin studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative DNA Probes for Live-Cell STED and SMLM
For researchers, scientists, and drug development professionals seeking to push the boundaries of cellular imaging, the selection of appropriate fluorescent probes is paramount. This guide provides an objective comparison of alternative DNA probes for live-cell Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM), supported by experimental data to inform your selection process.
The visualization of DNA within living cells at the nanoscale offers profound insights into chromatin organization, DNA replication and repair, and the dynamic interplay of the genome with various cellular processes. Super-resolution microscopy techniques like STED and SMLM have emerged as powerful tools for these investigations. However, the efficacy of these techniques is intrinsically linked to the performance of the fluorescent probes used. Traditional DNA stains often fall short in live-cell super-resolution applications due to issues of phototoxicity, poor cell permeability, and insufficient photostability. This has spurred the development of a new generation of DNA probes tailored for the demands of live-cell nanoscopy.
This guide focuses on a selection of alternative DNA probes, moving beyond commonly used dyes to highlight newer, more robust options for live-cell STED and SMLM imaging. We will delve into their quantitative performance, provide detailed experimental protocols, and illustrate key workflows.
Quantitative Performance of Alternative DNA Probes
The ideal DNA probe for live-cell super-resolution microscopy should exhibit high brightness, exceptional photostability, low cytotoxicity, and a significant fluorescence enhancement upon binding to DNA to ensure a high signal-to-noise ratio. The following table summarizes the key quantitative parameters of several promising alternative DNA probes.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Bound) | Photostability | Binding Affinity (Kd) | Reported Resolution | Suitability |
| SiR-Hoechst | 652 | 674 | ~0.40 | High | Not specified | < 100 nm (STED)[1][2] | STED |
| 5-HMSiR-Hoechst | 665 | 675 | Not specified | High | 3.5 ± 0.3 µM[3] | ~50 nm (SMLM), <100 nm (STED)[3] | STED & SMLM |
| Abberior LIVE 590 DNA | 590 | 610 | High | High | Not specified | Not specified | STED |
| Abberior LIVE 610 DNA | 610 | 630 | High | High | Not specified | Not specified | STED |
| PicoGreen | 480 | 520 | ~0.51 | Moderate | Not specified | Not specified for SMLM | SMLM (with specific buffer) |
| SYTOX Green | 504 | 523 | >0.5 | Moderate | Not specified | Not specified | SMLM (primarily for dead cells) |
Note: Quantitative data for commercially available probes like the Abberior LIVE series are often not explicitly published in peer-reviewed literature and are based on manufacturer information and comparative studies. Photostability is a relative measure based on performance in demanding super-resolution imaging conditions.
In-Depth Look at Key Alternative Probes
SiR-Hoechst and 5-HMSiR-Hoechst: Pioneers in Far-Red Live-Cell Nanoscopy
SiR-Hoechst was a significant advancement, offering a far-red DNA stain with good cell permeability and suitability for STED microscopy. Its silicon-rhodamine (SiR) fluorophore minimizes phototoxicity, a critical factor in live-cell imaging.
Building on this, 5-HMSiR-Hoechst has emerged as a highly versatile probe for both STED and SMLM. This probe exhibits a remarkable ~400-fold increase in fluorescence upon binding to DNA, leading to excellent contrast with low background. Its spontaneous "blinking" properties in the bound state make it particularly well-suited for SMLM without the need for complex buffer systems. The far-red excitation of these probes is a key advantage, as it reduces cellular autofluorescence and phototoxicity compared to UV or blue-light excitable dyes.
Abberior LIVE Dyes: Optimized for STED
PicoGreen and SYTOX Dyes: Conditional Utility in SMLM
PicoGreen is a cyanine dye that shows a significant fluorescence enhancement upon binding to DNA. While it can be used for SMLM in living cells, it requires a specific imaging buffer containing an oxygen scavenging system to induce stable blinking. SYTOX Green is a high-affinity nucleic acid stain that is generally membrane-impermeant in live cells, making it an excellent marker for dead or membrane-compromised cells. Its use in live-cell SMLM of nuclear DNA is therefore limited.
Experimental Protocols
Detailed and optimized protocols are crucial for successful live-cell super-resolution imaging. Below are representative protocols for some of the discussed probes.
Protocol 1: Live-Cell STED Imaging with SiR-Hoechst
-
Cell Culture: Plate cells on high-quality glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to the desired confluency.
-
Staining: Prepare a 1-5 µM working solution of SiR-Hoechst in your normal cell culture medium.
-
Incubation: Replace the culture medium with the SiR-Hoechst containing medium and incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.
-
Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed culture medium to remove unbound probe and reduce background fluorescence.
-
Imaging:
-
Mount the dish on the STED microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Use an excitation wavelength of ~650 nm and a STED depletion laser of ~775 nm.
-
Acquire images using appropriate STED imaging parameters, adjusting laser powers to achieve the desired resolution while minimizing phototoxicity.
-
Protocol 2: Live-Cell SMLM Imaging with 5-HMSiR-Hoechst
-
Cell Culture: Prepare cells as described in Protocol 1.
-
Staining: Prepare a 100-500 nM working solution of 5-HMSiR-Hoechst in cell culture medium.
-
Incubation: Incubate cells for 30-60 minutes at 37°C. This probe allows for wash-free imaging.
-
Imaging:
-
Place the dish on the SMLM microscope with an environmental chamber.
-
Use an excitation laser of ~660 nm to both excite the fluorophore and induce blinking.
-
Acquire a time-series of thousands of images (typically 5,000-20,000 frames) with a high-speed camera.
-
Adjust the laser power to control the density of single-molecule blinking events per frame.
-
-
Data Analysis: Process the raw image series using appropriate SMLM software to localize the individual blinking events and reconstruct the super-resolved image.
Experimental Workflows
Visualizing the experimental process can aid in planning and execution. The following diagrams, generated using the DOT language, outline the general workflows for live-cell STED and SMLM of DNA.
Caption: General workflow for live-cell STED microscopy of DNA.
Caption: General workflow for live-cell SMLM of DNA.
Conclusion
The field of live-cell super-resolution microscopy is rapidly advancing, with the development of novel DNA probes being a key driver of progress. Probes like 5-HMSiR-Hoechst and the Abberior LIVE series offer significant advantages in terms of performance and reduced phototoxicity, enabling longer and more detailed observations of DNA dynamics in living cells. The choice of probe will ultimately depend on the specific requirements of the experiment, including the desired resolution, the imaging modality (STED or SMLM), and the sensitivity of the biological system being studied. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most suitable DNA probe for their live-cell super-resolution imaging needs.
References
A Comparative Analysis of 5'- and 6'-Regioisomers of HMSiR-Hoechst Conjugates for Advanced Cellular Imaging
For researchers, scientists, and drug development professionals, the choice of fluorescent probes for DNA visualization is critical for experimental success. This guide provides a detailed comparison of the 5'- and 6'-regioisomers of hydroxymethyl silicon-rhodamine (HMSiR) conjugated to Hoechst, offering insights into their performance based on experimental data.
A subtle change in the attachment point of the fluorophore to the Hoechst moiety has a dramatic effect on the properties of the resulting DNA probe.[1][2] Studies on carboxyrhodamine-Hoechst 33258 conjugates and spontaneously blinking far-red HMSiR-Hoechst probes consistently demonstrate that the 5'-regioisomer offers significant advantages over the 6'-regioisomer for live-cell imaging applications.[1][3][4]
Key Performance Differences
The 5'-carboxyl dye-containing probes exhibit a single-mode binding to DNA, which leads to increased brightness, lower cytotoxicity, and more efficient nuclear staining in living cells compared to their 6'-counterparts. In contrast, the 6'-carboxyl dye-containing probes often display a dual-mode binding to DNA, forming a dimmer complex at high DNA concentrations. This difference in binding is a key determinant of their overall performance. Docking experiments suggest that while 5'-regioisomer probes predominantly bind to the minor groove of DNA, the 6'-regioisomers can also interact with the major groove.
Quantitative Data Summary
The following tables summarize the key quantitative differences between the 5'- and 6'-regioisomers of various rhodamine-Hoechst conjugates, including HMSiR-Hoechst.
| Property | 5'-Regioisomer | 6'-Regioisomer | Reference |
| DNA Binding Mode | Single-site binding | Two-site binding | |
| Nuclear Staining Brightness | Up to 10-fold brighter | Lower | |
| Cytotoxicity | Lower | Higher | |
| Fluorescence Quantum Yield (in presence of DNA) | Consistently higher | Lower | |
| Fluorescence Lifetime (with DNA) | Single exponential decay | Bi-exponential decay |
Table 1: General Comparison of 5'- and 6'-Regioisomers of Rhodamine-Hoechst Conjugates.
| Probe | Fluorescence Increase upon DNA Binding | Dissociation Constant (Kd) | Reference |
| 5-HMSiR-Hoechst | ~400-fold | 3.5 ± 0.3 μM | |
| 6-HMSiR-Hoechst (long linker) | No DNA staining observed | Not determined |
Table 2: Performance of 5'- vs. 6'-HMSiR-Hoechst Probes.
Signaling Pathway and Binding Mode
The differential interaction of the 5'- and 6'-regioisomers with DNA is a critical aspect of their function. The Hoechst moiety targets the probe to the minor groove of A-T rich regions of DNA. The orientation of the conjugated fluorophore, dictated by the 5' or 6' linkage, influences the stability and nature of this binding.
Caption: Comparative DNA binding models for 5'- and 6'-regioisomers.
Experimental Protocols
Synthesis of HMSiR-Hoechst Conjugates
The synthesis of both 5'- and 6'-regioisomers of HMSiR-Hoechst follows a general three-step procedure:
-
Alkylation of Hoechst 33258: This is achieved with a Boc-protected aminobromoalkane (e.g., 4-bromobutan-1-amine or 2-bromoethane-1-amine).
-
Boc-protection group removal: The protecting group is removed to yield a primary amine.
-
Coupling to HMSiR: The final step is the coupling of the amine-modified Hoechst to the N-hydroxysuccinimide (NHS) ester of the corresponding 5'- or 6'-carboxy-HMSiR dye. The isomerically pure 5'- and 6'-regioisomers of the fluorophores are obtained through specific regioselective synthesis procedures.
Live-Cell Staining Protocol
A general protocol for staining living cells with Hoechst-based probes is as follows. Note that optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
-
Cell Preparation: Culture cells in an appropriate medium and vessel (e.g., glass-bottom dish) suitable for fluorescence microscopy.
-
Staining Solution Preparation: Prepare the HMSiR-Hoechst staining solution by diluting the stock solution in a suitable buffer (e.g., PBS) or complete culture medium. A typical starting concentration is around 100 nM.
-
Cell Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light. For probes like 5-HMSiR-Hoechst, a "no-wash" protocol may be possible due to the high fluorescence enhancement upon DNA binding.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (for HMSiR) and blue fluorescence (for the Hoechst moiety, if desired).
Caption: Workflow for live-cell staining with HMSiR-Hoechst probes.
Conclusion
Experimental evidence strongly supports the selection of the 5'-regioisomer of HMSiR-Hoechst for live-cell DNA imaging. Its single-mode DNA binding results in a significantly brighter nuclear stain, reduced cytotoxicity, and superior performance in advanced microscopy techniques like STED and single-molecule localization microscopy (SMLM). For researchers aiming for high-quality, long-term imaging of chromatin nanostructures in living cells, 5-HMSiR-Hoechst is the demonstrably better-performing probe.
References
- 1. Rhodamine–Hoechst positional isomers for highly efficient staining of heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodamine-Hoechst positional isomers for highly efficient staining of heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
- 4. Far-red switching DNA probes for live cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 5-HMSiR-Hoechst Imaging with Other Microscopy Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of super-resolution microscopy has revolutionized our ability to visualize cellular processes at the nanoscale. For DNA imaging in live cells, the development of far-red, fluorogenic probes like 5-HMSiR-Hoechst represents a significant advancement. This guide provides an objective comparison of 5-HMSiR-Hoechst imaging with alternative microscopy techniques, supported by available experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Performance Comparison of Live-Cell DNA Stains
The selection of a suitable DNA stain for live-cell imaging is critical and depends on a balance of brightness, specificity, and low cytotoxicity. Below is a summary of the performance of 5-HMSiR-Hoechst and its precursor, SiR-Hoechst, in comparison to other commonly used far-red DNA dyes.
| Feature | 5-HMSiR-Hoechst | SiR-Hoechst | DRAQ5 | SYTO 61 | Vybrant DyeCycle Ruby |
| Excitation/Emission (nm) | ~640/675[1] | ~652/672[2] | Far-red | Far-red | Far-red |
| Fluorescence Enhancement | ~400-fold upon DNA binding[3][4] | ~50-fold upon DNA binding[2] | Intercalator, lower fluorogenicity | High background | Moderate fluorogenicity |
| Nuclear Specificity | High | High | Moderate | Low (high cytoplasmic signal) | Moderate |
| Reported Cytotoxicity | Low | Low at concentrations < 0.25 µM | High at imaging concentrations | High at imaging concentrations | High at imaging concentrations |
| Super-Resolution Compatibility | Yes (STED, SMLM) | Yes (STED) | No | No | No |
| Phototoxicity | Minimized due to far-red excitation | Minimized due to far-red excitation | Can induce phototoxicity | Can induce phototoxicity | Can induce phototoxicity |
Cross-Validation with DNA Damage Markers: 5-HMSiR-Hoechst vs. γH2AX Immunofluorescence
A critical aspect of validating any live-cell imaging probe, especially DNA-binding agents, is to assess its potential to induce cellular stress, such as DNA damage. The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks. While 5-HMSiR-Hoechst allows for real-time visualization of chromatin dynamics, γH2AX immunofluorescence is the gold standard for quantifying DNA damage.
| Parameter | 5-HMSiR-Hoechst Imaging | γH2AX Immunofluorescence |
| Principle | Live-cell staining of DNA minor groove | Antibody-based detection of phosphorylated H2AX |
| Cell State | Live cells | Fixed and permeabilized cells |
| Temporal Resolution | Real-time imaging of dynamic processes | Endpoint analysis |
| Information Provided | Chromatin structure and dynamics | Quantification of DNA double-strand breaks |
| Potential Artifacts | Can induce DNA damage and cell cycle arrest at higher concentrations or with prolonged light exposure | Fixation and permeabilization can alter cellular structures |
Experimental Protocols
Protocol 1: Live-Cell Imaging with 5-HMSiR-Hoechst
This protocol is a general guideline for staining live cells with 5-HMSiR-Hoechst for subsequent fluorescence microscopy. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Materials:
-
5-HMSiR-Hoechst stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium
-
Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in an imaging-compatible vessel.
-
Staining Solution Preparation: Dilute the 5-HMSiR-Hoechst stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting concentration of 100-500 nM is recommended.
-
Cell Staining: Replace the culture medium with the staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes.
-
Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate far-red excitation and emission filters (e.g., Ex: 640/14 nm, Em: 675/50 nm). For super-resolution techniques like STED or SMLM, specific instrument settings will be required. A "no-wash" protocol is often possible due to the high fluorogenicity of the probe.
Protocol 2: Immunofluorescence Staining for γH2AX
This protocol provides a standard method for the detection of γH2AX foci in fixed cells, a common technique to validate the impact of imaging probes on DNA integrity.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-γH2AX (e.g., mouse monoclonal or rabbit polyclonal)
-
Fluorescently labeled secondary antibody (e.g., anti-mouse or anti-rabbit conjugated to a fluorophore)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: After live-cell imaging or other treatments, wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking buffer according to the manufacturer's instructions and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Incubate with a nuclear counterstain like DAPI, wash with PBS, and mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Visualizing Workflows and Pathways
To facilitate the understanding of the cross-validation process and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for cross-validating 5-HMSiR-Hoechst imaging.
Caption: Simplified DNA damage response pathway relevant to microscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SiR–Hoechst is a far-red DNA stain for live-cell nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Far-red switching DNA probes for live cell nanoscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06759H [pubs.rsc.org]
- 4. Far-red switching DNA probes for live cell nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Far-Red DNA Stains for Live-Cell Imaging: Evaluating 5-HMSiR-Hoechst in Diverse Cellular Models
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for live-cell imaging is a critical step that dictates the quality and reliability of experimental outcomes. This guide provides an objective comparison of the novel far-red DNA stain, 5-HMSiR-Hoechst, with established alternatives, supported by experimental data to inform probe selection for various cellular models.
The ideal fluorescent DNA stain for live-cell imaging should possess high cell permeability, low cytotoxicity, high photostability, and a strong fluorescence signal upon binding to DNA. This guide focuses on the performance of 5-HMSiR-Hoechst, a promising far-red fluorophore, in comparison to its immediate predecessor, SiR-Hoechst, the widely used far-red stain DRAQ5™, and the conventional ultraviolet-excitable dye, Hoechst 33342.
Probes Under Evaluation: Mechanisms of Action
5-HMSiR-Hoechst: This novel probe is a conjugate of Hoechst 33258 and a spontaneously blinking hydroxymethyl silicon-rhodamine (HMSiR) dye.[1] The Hoechst moiety targets the minor groove of AT-rich DNA regions. A key feature of 5-HMSiR-Hoechst is its remarkable fluorogenic nature, exhibiting an approximately 400-fold increase in fluorescence upon binding to DNA.[1] This is attributed to a dual-quenching mechanism in the unbound state. Its far-red excitation and emission spectra (Ex/Em: ~640 nm / ~675 nm) minimize phototoxicity and cellular autofluorescence.[1] The 5'-regioisomer of HMSiR-Hoechst has been identified as the best-performing variant.[1]
SiR-Hoechst: A precursor to 5-HMSiR-Hoechst, this probe also couples a silicon-rhodamine (SiR) dye with Hoechst 33342. It shares the far-red spectral properties and DNA binding mechanism of its successor. SiR-Hoechst is known for its high signal-to-noise ratio and has been demonstrated to be less phototoxic than other far-red dyes like DRAQ5 in HeLa cells.[2] However, some studies have indicated that SiR-Hoechst can induce DNA damage responses and cell cycle arrest at concentrations below 1 µM.
DRAQ5™: This is a cell-permeable, far-red fluorescent DNA dye that intercalates into the DNA double helix. It can be used in both live and fixed cells and is spectrally compatible with common fluorophores like GFP. While widely used, studies have shown that DRAQ5™ can be toxic to cells, particularly with prolonged exposure and illumination.
Hoechst 33342: A traditional and widely used blue fluorescent DNA stain, Hoechst 33342 binds to the minor groove of AT-rich DNA. It is highly cell-permeable and provides a bright nuclear stain. However, its excitation in the ultraviolet (UV) range can induce phototoxicity and DNA damage, limiting its use in long-term live-cell imaging.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of 5-HMSiR-Hoechst and its alternatives based on available experimental data.
| Feature | 5-HMSiR-Hoechst | SiR-Hoechst | DRAQ5™ | Hoechst 33342 |
| Excitation Max (nm) | ~640 | ~652 | 647 | ~350 |
| Emission Max (nm) | ~675 | ~672 | >665 | ~461 |
| Fluorescence Enhancement | ~400-fold | ~50-fold | Not significantly fluorogenic | ~30-fold |
| Signal-to-Noise Ratio | High (qualitative) | High (demonstrated higher than DRAQ5 in HeLa cells) | Moderate (lower than SiR-Hoechst in HeLa cells) | High |
| Photostability | High (qualitative) | High (less phototoxic than DRAQ5 in HeLa cells) | Moderate (induces phototoxicity) | Moderate (UV excitation is phototoxic) |
| Cytotoxicity | Low (qualitative) | Can induce DNA damage below 1 µM | Toxic at 500 nM in HeLa cells with imaging | Cytotoxic at concentrations >0.4 µM in HeLa cells |
| Cell Permeability | High | High | High | High |
| Suitability for Super-Resolution | Yes (SMLM, STED) | Yes (STED) | No | No |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for reproducible evaluation of these fluorescent probes.
Live-Cell Staining for Fluorescence Microscopy
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
5-HMSiR-Hoechst, SiR-Hoechst, DRAQ5™, or Hoechst 33342 stock solution (typically 1-10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the working staining solution by diluting the stock solution in complete cell culture medium to the desired final concentration. Recommended starting concentrations are:
-
5-HMSiR-Hoechst/SiR-Hoechst: 0.1 - 1 µM
-
DRAQ5™: 1 - 5 µM
-
Hoechst 33342: 0.1 - 1 µg/mL
-
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. Incubation times may vary depending on the cell type and dye.
-
For wash-free imaging, cells can be imaged directly in the staining solution. For applications requiring lower background, the staining solution can be removed and replaced with fresh, pre-warmed culture medium before imaging.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for each dye.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of the DNA stains.
Materials:
-
Cells seeded in a 96-well plate
-
DNA stain stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
The following day, treat the cells with a serial dilution of each DNA stain. Include untreated control wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each probe.
Photostability Assay (Photobleaching)
This protocol measures the rate of photobleaching of the fluorescent signal.
Materials:
-
Stained live cells (prepared as described above)
-
Confocal or widefield fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Identify a field of view with stained cells.
-
Acquire an initial image (time point 0) using a defined set of imaging parameters (e.g., laser power, exposure time).
-
Continuously acquire images of the same field of view at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes) using the same imaging parameters.
-
Measure the mean fluorescence intensity of the nuclei at each time point.
-
Normalize the fluorescence intensity to the initial time point and plot the decay curve.
-
Calculate the half-life of the fluorescent signal as a measure of photostability.
Visualizing Experimental Design and Cellular Processes
To aid in the conceptualization of the evaluation process and the underlying cellular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating DNA stain performance.
Caption: Mechanism of fluorogenic DNA stains.
References
Safety Operating Guide
Personal protective equipment for handling 5-HMSiR-Hochest
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure safety when handling 5-HMSiR-Hoechst. The following table summarizes the required PPE.
| Equipment Type | Specification | Purpose |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. |
| Skin and Body | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not generally required for small quantities in a well-ventilated area. Use a fume hood for handling larger amounts or creating solutions. | Minimizes inhalation of airborne particles or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
5-HMSiR-Hoechst is a solid, typically green to dark green in appearance[1].
-
Store at -20°C and protect from light[2].
-
When preparing solutions, it is recommended to do so in a well-ventilated area or under a fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Spill Management: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For a liquid spill, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution and then wash with soap and water.
Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system[3].
Experimental Protocols
While specific experimental protocols for 5-HMSiR-Hoechst were not found in the safety literature, its parent compound, Hoechst 33342, is used as a cell-permeable DNA stain. A general procedure involves:
-
Preparing a working solution of the dye.
-
Adding the solution to the cell sample and incubating for a specified time (e.g., 5-10 minutes at room temperature), protected from light[4].
-
Washing the sample to remove unbound dye (optional)[4].
-
Visualizing the stained DNA using fluorescence microscopy with appropriate excitation and emission wavelengths (Ex/Em = 640 nm/675 nm for 5-HMSiR-Hoechst).
Visualized Workflows
The following diagrams illustrate the standard operating procedure for handling 5-HMSiR-Hoechst and the decision-making process for spill response.
Caption: Standard Operating Procedure for Handling 5-HMSiR-Hoechst.
Caption: Decision-Making Workflow for Spill Response.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
